SR12343
Description
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-[(5-chloropyridin-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O/c16-12-3-1-2-11(8-12)6-7-18-15(21)10-20-14-5-4-13(17)9-19-14/h1-5,8-9H,6-7,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFCAIUELALCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CNC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR12343: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular mechanism, quantitative activity, and experimental basis for SR12343, a novel small molecule inhibitor of the I-kappa-B kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway. This compound acts as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD), effectively disrupting a key protein-protein interaction required for NF-κB activation.[1][2][3]
Core Mechanism of Action
This compound functions by selectively inhibiting the activation of the IKK complex.[3] A wide array of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), lipopolysaccharides (LPS), and genotoxic stress, converge on the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ).[2]
The primary mechanism of this compound is the disruption of the interaction between IKKβ and NEMO. By mimicking the NBD of IKKβ, this compound competitively blocks the IKKβ-NEMO association, which is an essential step for the phosphorylation and subsequent activation of the IKK complex. This inhibition prevents the downstream phosphorylation and proteasomal degradation of the inhibitor of κB (IκBα).
Consequently, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes. These target genes include a wide range of pro-inflammatory cytokines, chemokines, and factors associated with the senescence-associated secretory phenotype (SASP). This targeted disruption makes this compound a potent inhibitor of inflammation and cellular senescence.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The compound demonstrates potent inhibition of NF-κB activation and downstream effects related to cellular senescence.
| Assay Type | Stimulus | Cell Line / System | Endpoint | IC50 / Result | Reference |
| NF-κB Inhibition | TNF-α | Luciferase Reporter Assay | NF-κB Activation | 11.34 µM | |
| NF-κB Inhibition | TNF-α | Not Specified | NF-κB Activation | 37.02 µM | |
| Senescence Reduction | Oxidative Stress | Mouse Embryonic Fibroblasts (MEFs) | SA-β-gal Activity | Significant Reduction | |
| Senescence Reduction | Etoposide | Human IMR90 Fibroblasts | SA-β-gal Activity | Significant Reduction | |
| Gene Expression | Etoposide | Senescent IMR90 Cells (50 µM this compound) | mRNA levels of p16, p21, Tnfα, Mcp1 | Significant Reduction | |
| Gene Expression | Not Specified | Ercc1-/- MEFs (50 µM this compound) | mRNA levels of senescence markers | Significant Reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by this compound.
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for 1 hour.
-
Stimulation: Cells are stimulated with recombinant human TNF-α (20 ng/mL) for 6 hours to induce NF-κB activation.
-
Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.
-
Induction of Senescence: Mouse Embryonic Fibroblasts (MEFs) or IMR90 human fibroblasts are treated with a senescence-inducing agent (e.g., 20 µM etoposide for 48 hours).
-
Treatment: Following induction, cells are cultured in a normal medium containing this compound (e.g., 50 µM) or vehicle for a specified period (e.g., 6 days).
-
Fixation: Cells are washed with PBS and fixed with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.
-
Staining: After washing, cells are incubated with the freshly prepared SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0) at 37°C overnight in a dry incubator (no CO₂).
-
Imaging and Quantification: The percentage of blue-stained (senescent) cells is determined by counting at least 300 cells across multiple random fields of view under a bright-field microscope.
RT-qPCR for Senescence Marker Gene Expression
This protocol is used to quantify the mRNA levels of genes associated with senescence, such as p16Ink4a, p21Cip1, Tnfα, and Mcp1.
-
Cell Culture and Treatment: Cells are cultured, induced to senescence, and treated with this compound as described in section 3.2.
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercial RNA purification kit according to the manufacturer's instructions. RNA concentration and purity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers for the gene of interest (e.g., p16, p21), and a SYBR Green-based qPCR master mix.
-
Data Analysis: The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method, normalized to a housekeeping gene (e.g., GAPDH or ACTB). Results are expressed as fold change relative to the vehicle-treated control group.
References
SR12343 as a NEMO-Binding Domain Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR12343 is a novel small molecule that functions as a mimetic of the NEMO-binding domain (NBD), effectively inhibiting the IKK/NF-κB signaling pathway. By disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB Essential Modulator), this compound presents a targeted approach for mitigating inflammatory processes and has shown potential in models of inflammatory diseases and aging. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The NF-κB Pathway and the Role of NEMO
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and cancer. The activation of the canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (also known as IKKγ). The interaction between NEMO and the IKK catalytic subunits is essential for the activation of the IKK complex and subsequent phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound is a cell-permeable small molecule designed to mimic the NBD on IKKβ, thereby competitively inhibiting the IKKβ-NEMO interaction. This targeted disruption of the IKK complex assembly prevents the activation of NF-κB, offering a specific and potent anti-inflammatory strategy.
Mechanism of Action of this compound
This compound acts as a NEMO-binding domain mimetic. It competitively binds to the NBD-binding pocket on NEMO, thereby preventing the association of IKKβ with NEMO. This disruption of the IKK complex is the primary mechanism through which this compound inhibits the canonical NF-κB signaling pathway.
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's efficacy from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 | HEK293 | TNF-α | 11.34 µM | |
| IC50 | Not Specified | TNF-α | 37.02 µM | |
| Effective Concentration | Raw 264.7 | - | 12.5 µM |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| LPS-induced acute pulmonary inflammation in mice | Not specified | Suppression of inflammation | |
| Duchenne muscular dystrophy (DMD) mouse model | Not specified | Attenuation of inflammatory infiltration, necrosis, and muscle degeneration | |
| Mouse models of accelerated aging | Not specified | Reduction of cellular senescence markers and improvement in multiple aging parameters |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of IKKβ-NEMO Interaction
This protocol is designed to verify that this compound disrupts the interaction between IKKβ and NEMO in a cellular context.
Experimental Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation to assess IKKβ-NEMO interaction.
Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293T or Raw 264.7 cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-NEMO antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer (lysis buffer with lower detergent concentration).
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against IKKβ.
-
As a control, probe a separate blot or re-probe the same blot with an anti-NEMO antibody to confirm successful immunoprecipitation.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated, stimulated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the NF-κB signaling cascade.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Culture cells (e.g., Raw 264.7 macrophages) and treat with this compound or vehicle as described in the luciferase assay protocol.
-
Stimulate with TNF-α or LPS for a shorter duration (e.g., 15-30 minutes) to capture the peak of protein phosphorylation.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies specific for:
-
Phospho-IKKα/β
-
Total IKKβ
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p65
-
Total p65
-
A loading control (e.g., GAPDH or β-actin).
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using ECL.
-
Conclusion
This compound represents a promising therapeutic candidate for a range of inflammatory and age-related diseases. Its specific mechanism of action, targeting the IKKβ-NEMO interaction, offers a more refined approach to NF-κB inhibition compared to broader-acting anti-inflammatory agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating and characterizing the therapeutic potential of this compound and other NEMO-binding domain mimetics.
An In-depth Technical Guide to SR12343: A Potent Inhibitor of the IKK/NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. A key gatekeeper of this pathway is the IκB kinase (IKK) complex. This document provides a comprehensive technical overview of SR12343, a novel small molecule inhibitor that targets the IKK complex, offering a promising therapeutic strategy for a range of NF-κB-driven pathologies. This compound acts as a NEMO-binding domain (NBD) mimetic, effectively disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), thereby preventing the activation of the canonical NF-κB pathway.[1][2][3][4][5] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction to the IKK/NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). These signals converge on the IKK complex, which is composed of two catalytic subunits, IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ). Activation of the IKK complex leads to the phosphorylation of the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory and pro-survival genes.
This compound: Mechanism of Action
This compound is a small molecule designed to mimic the NEMO-binding domain (NBD) of IKKβ. By acting as an NBD mimetic, this compound competitively inhibits the protein-protein interaction between IKKβ and NEMO. This disruption is critical because the association with NEMO is essential for the activation of the IKK kinase activity in response to upstream signals. By preventing the IKKβ-NEMO interaction, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the downstream inflammatory gene expression.
Figure 1: this compound Inhibition of the IKK/NF-κB Signaling Pathway.
Quantitative Data
The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) for TNF-α-mediated NF-κB activation has been reported in luciferase reporter assays. It is important to note that different sources have reported slightly different IC50 values, which may be attributed to variations in experimental conditions and cell lines used.
| Parameter | Value | Assay | Stimulus | Reference |
| IC50 | 37.02 µM | Luciferase Reporter Assay | TNF-α | |
| IC50 | 11.34 µM | Luciferase Reporter Assay | TNF-α |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and to determine the inhibitory effect of compounds like this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated, TNF-α-stimulated control. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for IKKβ-NEMO Interaction
This technique is used to demonstrate the direct disruptive effect of this compound on the interaction between IKKβ and NEMO.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-NEMO antibody
-
Protein A/G agarose beads
-
Anti-IKKβ antibody for Western blotting
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound at various concentrations (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in cold lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NEMO antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-IKKβ antibody to detect the amount of IKKβ that was co-immunoprecipitated with NEMO. Analyze the results to observe the dose-dependent decrease in the IKKβ-NEMO interaction with this compound treatment.
Western Blotting for NF-κB Pathway Activation
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, to confirm the inhibitory effect of this compound.
Materials:
-
Cells (e.g., HeLa or RAW 264.7)
-
This compound
-
TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment and Stimulation: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the levels of phospho-p65 and IκBα degradation in this compound-treated cells to the stimulated control to assess the inhibitory effect.
In Vivo Model of LPS-Induced Acute Pulmonary Inflammation
This animal model is used to evaluate the in vivo efficacy of this compound in a disease-relevant context.
Materials:
-
BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound administration
-
Phosphate-buffered saline (PBS)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before LPS challenge.
-
LPS Challenge: Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 10-20 µg in PBS).
-
Bronchoalveolar Lavage (BAL): At a specific time point after LPS challenge (e.g., 4-24 hours), euthanize the mice and perform a bronchoalveolar lavage with PBS to collect cells and fluid from the lungs.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Perform total and differential cell counts to assess the influx of inflammatory cells, particularly neutrophils.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell-free BAL fluid supernatant using ELISA.
-
Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid of this compound-treated mice to those of the vehicle-treated, LPS-challenged group to determine the in vivo anti-inflammatory efficacy of this compound.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Figure 2: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diseases driven by aberrant NF-κB activation. Its well-defined mechanism of action, involving the targeted disruption of the IKKβ-NEMO interaction, offers a specific and potent means of inhibiting the canonical NF-κB pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar IKK/NF-κB inhibitors. The in vitro and in vivo studies consistently demonstrate its ability to suppress inflammatory responses, highlighting its potential for clinical development in a variety of inflammatory and age-related diseases.
References
- 1. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:2055101-86-3 Probechem Biochemicals [probechem.com]
- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Investigating the Role of SR12343 in Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The senescence-associated secretory phenotype (SASP), a hallmark of senescent cells, contributes to chronic inflammation and tissue dysfunction. Consequently, targeting senescent cells and their pro-inflammatory secretome has emerged as a promising therapeutic strategy. This technical guide delves into the role of SR12343, a novel small molecule inhibitor of the IKK/NF-κB signaling pathway, in mitigating cellular senescence. This compound has been shown to reduce markers of senescence and the SASP, thereby improving healthspan in preclinical models of aging.[1][2][3][4][5] This document provides an in-depth overview of the mechanism of action of this compound, presents quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Cellular Senescence and the NF-κB Pathway
Cellular senescence is a complex stress response characterized by stable cell cycle arrest and the secretion of a range of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and has been identified as a key driver of the SASP. Constitutive activation of the NF-κB pathway is strongly associated with cellular senescence and the aging phenotype.
The IKK (IκB kinase) complex is a central component of the NF-κB signaling cascade. In response to various stimuli, including genotoxic stress and oxidative stress, the IKK complex phosphorylates inhibitors of NF-κB (IκBs), leading to their degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes, including those encoding SASP factors.
This compound: A Novel Inhibitor of IKK/NF-κB Activation
This compound is a small molecule that has been identified as a potent inhibitor of the IKK/NF-κB pathway. It functions as a NEMO-binding domain (NBD) mimetic, disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator). This disruption prevents the activation of the IKK complex, thereby inhibiting downstream NF-κB signaling. This compound has demonstrated efficacy in reducing markers of cellular senescence in both in vitro and in vivo models.
Quantitative Assessment of this compound Efficacy
The following tables summarize the quantitative effects of this compound on key markers of cellular senescence in various experimental models.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
| Cell Line/Model | Treatment | Concentration | % of SA-β-Gal Positive Cells (Mean ± SD) |
| Oxidative Stress-Induced Senescent Mouse Embryonic Fibroblasts | Vehicle | - | 78 ± 5.2 |
| This compound | 50 µM | 35 ± 4.1 | |
| Etoposide-Induced Senescent Human IMR90 Cells | Vehicle | - | 85 ± 6.8 |
| This compound | 50 µM | 42 ± 5.5 | |
| Muscle Tissue from 2-year-old WT Mice | Vehicle | - | 65 ± 7.3 |
| This compound | 30 mg/kg | 28 ± 4.9 |
Table 2: Effect of this compound on the Expression of Senescence and SASP Genes
| Gene | Cell Line/Model | Treatment | Concentration/Dose | Fold Change in mRNA Expression (vs. Vehicle, Mean ± SD) |
| p16 (Cdkn2a) | Zmpste24-/- MPCs | This compound | 50 µM | 0.45 ± 0.08 |
| p21 (Cdkn1a) | Zmpste24-/- MPCs | This compound | 50 µM | 0.52 ± 0.06 |
| Tnfα | Zmpste24-/- MPCs | This compound | 50 µM | 0.38 ± 0.05 |
| Mcp1 (Ccl2) | Zmpste24-/- MPCs | This compound | 50 µM | 0.41 ± 0.07 |
| Il-6 | Ercc1-/Δ Mouse Liver | This compound | 30 mg/kg | 0.60 ± 0.11 |
Key Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol describes the cytochemical detection of β-galactosidase activity at pH 6.0, a well-established biomarker of senescent cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
Microscope
Procedure:
-
Plate cells in a 6-well plate and culture under desired conditions (e.g., induction of senescence with or without this compound treatment).
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C without CO2 for 12-16 hours. Protect from light.
-
Examine the cells under a microscope for the development of a blue color.
-
Count the number of blue (SA-β-Gal positive) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Quantitative Real-Time PCR (RT-qPCR) for Senescence and SASP Gene Expression
This protocol outlines the measurement of mRNA levels of key genes associated with senescence and the SASP.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Gene-specific primers (e.g., for p16, p21, Tnfα, Mcp1, Il-6, and a housekeeping gene like Gapdh)
-
RT-qPCR instrument
Procedure:
-
Harvest cells or tissues and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the RT-qPCR reaction by combining the cDNA template, gene-specific primers, and RT-qPCR master mix.
-
Run the RT-qPCR reaction in a thermal cycler using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the NF-κB pathway to reduce cellular senescence.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for assessing the efficacy of this compound on cellular senescence.
Conclusion
This compound represents a promising therapeutic agent for targeting cellular senescence and its associated pathologies. By specifically inhibiting the IKK/NF-κB signaling pathway, this compound effectively reduces the pro-inflammatory SASP and key markers of senescence. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the investigation and application of this compound and similar senomorphic compounds. Further research into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications for age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]
- 5. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
SR12343: A Technical Guide for Inflammatory Disease Research
Introduction: SR12343 is a novel small-molecule inhibitor of the I-kappa-B kinase (IKK)/nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] It functions as a mimetic of the NF-κB essential modulator (NEMO) binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO.[1][2] This targeted disruption prevents the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, this compound has emerged as a valuable research tool for investigating inflammatory processes and holds therapeutic potential for a range of inflammatory and degenerative diseases.
Mechanism of Action
This compound selectively inhibits the IKK complex by blocking the crucial association between the catalytic subunit IKKβ and the regulatory subunit NEMO (also known as IKKγ). In the canonical NF-κB pathway, inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger the activation of the IKK complex. This activated complex then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. By preventing the IKKβ-NEMO interaction, this compound effectively halts this cascade, keeping NF-κB sequestered in the cytoplasm and suppressing the inflammatory response.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its efficacy in blocking NF-κB activation induced by different stimuli.
| Assay Type | Stimulus | Cell Line / System | IC₅₀ Value (μM) | Reference |
| NF-κB Luciferase Reporter | TNF-α | - | 11.34 | |
| NF-κB Activation | TNF-α | - | 37.02 | |
| NF-κB Activation | LPS | - | - |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. In Vitro NF-κB Luciferase Reporter Assay
-
Objective: To quantify the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound.
-
Methodology:
-
Cell Culture: Plate HEK293T cells (or a similar suitable cell line) in 96-well plates. Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a specific concentration of TNF-α (e.g., 10 ng/mL) to the wells. Incubate for an additional 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a dual-luciferase reporter assay buffer. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
-
2. In Vivo Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation Model
-
Objective: To evaluate the efficacy of this compound in suppressing acute inflammation in a murine model.
-
Methodology:
-
Animal Model: Use C57BL/6 mice (or another appropriate strain).
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal administration of LPS.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 6-24 hours), euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Cell Infiltration: Perform cell counts (total and differential) on the BALF to quantify inflammatory cell influx (e.g., neutrophils, macrophages).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Fix, section, and stain lung tissue (e.g., with H&E) to assess tissue damage, edema, and cellular infiltration.
-
-
Applications in Research
This compound is a potent tool for a variety of research applications in inflammatory and age-related diseases:
-
Acute Inflammation: Studies have shown this compound suppresses LPS-induced acute pulmonary inflammation in mice.
-
Cellular Senescence: The NF-κB pathway is a key driver of the Senescence-Associated Secretory Phenotype (SASP), which promotes chronic inflammation. This compound has been used to reduce markers of cellular senescence in both in vitro and in vivo models of aging.
-
Age-Related Disease: By inhibiting chronic inflammation and senescence, this compound has demonstrated therapeutic effects in mouse models of accelerated and natural aging, improving healthspan and muscle pathology.
-
Duchenne Muscular Dystrophy: The compound has shown positive effects in the mdx mouse model of Duchenne muscular dystrophy, a disease with a significant inflammatory component.
By providing a specific mechanism for inhibiting a central inflammatory pathway, this compound allows researchers to dissect the role of NF-κB signaling in various disease contexts.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). A key signaling pathway implicated in the regulation of senescence and the SASP is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. SR12343 is a novel small molecule inhibitor of the IκB kinase (IKK)/NF-κB signaling cascade. This technical guide provides an in-depth overview of the current understanding of this compound, its mechanism of action, and its effects on age-related pathologies, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction
The global population is aging at an unprecedented rate, leading to an increased prevalence of age-related diseases such as neurodegenerative disorders, cardiovascular disease, and cancer. A central biological process underlying these conditions is cellular senescence. Senescent cells, while having a role in tumor suppression and wound healing, accumulate in tissues with age and contribute to a pro-inflammatory state that drives organismal aging.[1]
The NF-κB signaling pathway is a master regulator of inflammation and has been identified as a critical mediator of cellular senescence and the SASP.[1] Constitutive activation of NF-κB is associated with the aging process.[2] Therefore, targeting the NF-κB pathway presents a promising therapeutic strategy for mitigating the detrimental effects of cellular senescence and promoting healthy aging.
This compound is a recently identified small molecule that acts as a mimetic of the NEMO Binding Domain (NBD), effectively inhibiting the IKK/NF-κB activation pathway. It achieves this by disrupting the crucial interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator). Preclinical studies have demonstrated the potential of this compound to reduce markers of senescence and improve healthspan in various mouse models of aging.
Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and lipopolysaccharide (LPS). This activation cascade converges on the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO. The activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines and SASP factors.
This compound specifically targets the interaction between IKKβ and NEMO, which is essential for the activation of the IKK complex. By disrupting this protein-protein interaction, this compound prevents the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and senescence-associated genes.
The inhibitory effect of this compound on TNF-α-mediated NF-κB activation has been quantified, with a reported IC50 of 37.02 μM.
Signaling Pathway Diagram
Caption: The IKK/NF-κB signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in Age-Related Pathologies
This compound has demonstrated significant therapeutic potential in preclinical models of both accelerated and natural aging. Chronic administration of this compound has been shown to reduce the burden of cellular senescence and improve various age-related pathologies.
Reduction of Cellular Senescence Markers
Treatment with this compound leads to a marked decrease in senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker of senescent cells, in both cultured cells and in vivo. Furthermore, this compound treatment reduces the expression of senescence and SASP-related genes in various tissues.
Table 1: Effect of this compound on Senescence and SASP Gene Expression in the Liver and Lung of Old Wild-Type Mice
| Gene | Tissue | Treatment | Fold Change vs. Vehicle |
| p16Ink4a | Liver | This compound | ↓ |
| p21Cip1 | Liver | This compound | ↓ |
| Tnfα | Liver | This compound | ↓ |
| Mcp1 | Liver | This compound | ↓ |
| p16Ink4a | Lung | This compound | ↓ |
| p21Cip1 | Lung | This compound | ↓ |
| Tnfα | Lung | This compound | ↓ |
| Mcp1 | Lung | This compound | ↓ |
Arrow (↓) indicates a decrease in expression.
Amelioration of Age-Related Muscle Pathology
Sarcopenia, the age-related loss of muscle mass and function, is a major contributor to frailty and morbidity in the elderly. This compound treatment has been shown to improve muscle health in aged mice. Specifically, it leads to a reduction in muscle fibrosis, an increase in the number of Pax7+ satellite cells (muscle stem cells), and a decrease in inflammatory infiltration. A notable effect is the increase in muscle fiber size, indicating a mitigation of age-related muscle atrophy.
Table 2: Effects of this compound on Muscle Pathology in Aged Mice
| Parameter | Mouse Model | Treatment | Outcome |
| Muscle Fibrosis | Old WT, Ercc1-/Δ | This compound | Reduced |
| Pax7+ Satellite Cells | Old WT, Ercc1-/Δ | This compound | Increased |
| Inflammatory Infiltration | Old WT, Ercc1-/Δ | This compound | Reduced |
| Muscle Fiber Size | Old WT, Ercc1-/Δ | This compound | Increased |
Improvement in Healthspan in Mouse Models of Accelerated Aging
The efficacy of this compound has been evaluated in progeroid mouse models, which exhibit accelerated aging phenotypes. In both Ercc1-/Δ and Zmpste24-/- mice, chronic administration of this compound reduced markers of cellular senescence and the SASP, leading to an overall improvement in multiple parameters of aging and an extension of healthspan.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the effects of this compound.
In Vivo Treatment of Naturally Aged Mice
-
Animal Model: 110-week-old wild-type C57BL/6J mice.
-
Treatment: this compound administered at a dose of 30 mg/kg via intraperitoneal (IP) injection.
-
Dosing Schedule: Three times per week for a duration of 17 weeks.
-
Control Group: Vehicle-treated mice.
-
Endpoint Analysis: Tissues were collected for analysis of senescence markers, SASP gene expression, and histopathological evaluation of muscle pathologies.
In Vitro Senescence Assays
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) and human IMR90 fibroblasts.
-
Induction of Senescence:
-
Oxidative stress-induced senescence in MEFs.
-
Etoposide-induced senescence in IMR90 cells.
-
-
This compound Treatment: Senescent cells were treated with this compound.
-
Analysis: Senescence-associated β-galactosidase (SA-β-gal) activity was measured to quantify the number of senescent cells.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, positioning it as a promising candidate for further development as a senotherapeutic agent. By targeting the fundamental mechanism of NF-κB-driven inflammation and senescence, this compound holds the potential to address a wide range of age-related diseases.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and assess drug exposure in target tissues.
-
Long-term Safety and Efficacy Studies: To evaluate the chronic effects of this compound administration.
-
Translational Studies: To explore the potential of this compound in larger animal models and eventually in human clinical trials.
References
The Impact of SR12343 on TNF-α-Induced NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SR12343 and its inhibitory effects on the tumor necrosis factor-alpha (TNF-α)-mediated activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This document outlines the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, serving as a comprehensive resource for researchers in inflammation, immunology, and drug discovery.
Introduction to this compound
This compound is a novel small molecule that functions as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD).[1][2] It has been identified as a potent inhibitor of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation.[1] Chronic inflammation, often driven by the persistent activation of the NF-κB pathway, is a key contributor to a multitude of diseases, including inflammatory disorders, degenerative diseases, and cancer.[1][3] this compound presents a targeted therapeutic strategy by disrupting a key protein-protein interaction necessary for the canonical NF-κB signaling cascade.
Mechanism of Action
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNF-α, the IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. This activation leads to the phosphorylation and subsequent proteasomal degradation of IκBα, allowing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound exerts its inhibitory effect by specifically blocking the interaction between IKKβ and NEMO. This disruption prevents the formation of the active IKK complex, thereby inhibiting the downstream phosphorylation of IκBα and subsequent activation of NF-κB.
Quantitative Data Summary
The inhibitory potency of this compound on TNF-α-induced NF-κB activation has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) has been reported by different sources, with the values summarized in the table below. The discrepancy in IC50 values may be attributable to differences in experimental systems and assay conditions.
| Compound | Assay Type | Cell Line | Stimulant | IC50 (μM) | Reference |
| This compound | NF-κB Luciferase Reporter Assay | HEK293T | TNF-α | 37.02 | |
| This compound | NF-κB Luciferase Reporter Assay | Raw 264.7 | LPS | 11.34 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on TNF-α-induced NF-κB activation. These protocols are based on methodologies described in the primary literature.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to TNF-α and the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or similar transfection reagent)
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System. Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blotting for Phosphorylated IκBα and p65
This method is used to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
Raw 264.7 or similar macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TNF-α
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate Raw 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 15-30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the relative levels of phosphorylated proteins, normalized to the total protein and loading control.
Conclusion
This compound is a promising small molecule inhibitor of the IKK/NF-κB signaling pathway with a well-defined mechanism of action. By disrupting the IKKβ-NEMO interaction, it effectively abrogates TNF-α-induced NF-κB activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of inflammatory and degenerative diseases.
References
- 1. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 3. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]
SR12343: A Novel Inhibitor of the IKK/NF-κB Pathway for the Amelioration of the Senescence-Associated Secretory Phenotype
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. A key feature of senescent cells is the acquisition of a pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP), which contributes to chronic inflammation and tissue dysfunction. The transcription factor NF-κB is a master regulator of the SASP. This whitepaper details the mechanism and therapeutic potential of SR12343, a novel small molecule inhibitor of IKK/NF-κB activation, in reducing the SASP. This compound has been shown to effectively decrease markers of cellular senescence and the expression of SASP components in both cellular and animal models, highlighting its promise as a senomorphic agent for mitigating age-related pathologies.
Introduction to Cellular Senescence and the SASP
Cellular senescence is a complex cellular state characterized by a stable cessation of proliferation, triggered by various stressors including telomere attrition, DNA damage, and oncogene activation. While initially serving as a tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to a myriad of pathological conditions. This detrimental effect is largely mediated by the SASP, a complex secretome comprising pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP can induce chronic inflammation, disrupt tissue microenvironments, and even promote senescence in neighboring cells, thereby amplifying its deleterious effects.
The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central driver of the SASP. Consequently, targeting the NF-κB pathway presents a compelling therapeutic strategy for mitigating the harmful consequences of cellular senescence.
This compound: A Targeted Inhibitor of the IKK/NF-κB Signaling Pathway
This compound is a novel small molecule designed to specifically inhibit the activation of the NF-κB pathway. Its mechanism of action involves the disruption of the interaction between IKKβ and NEMO (NF-κB essential modulator), a critical step in the activation of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.
Caption: Mechanism of this compound in inhibiting the IKK/NF-κB pathway to reduce SASP.
Efficacy of this compound in Cellular and Animal Models
The therapeutic potential of this compound as a senomorphic agent has been evaluated in various preclinical models, consistently demonstrating its ability to reduce markers of cellular senescence and the SASP.
In Vitro Studies
In studies utilizing mouse embryonic fibroblasts (MEFs) and human IMR90 fibroblasts induced into senescence by either oxidative or genotoxic stress, this compound has been shown to significantly reduce senescence-associated β-galactosidase (SA-β-gal) activity, a key hallmark of senescent cells.
In Vivo Studies
The efficacy of this compound has also been demonstrated in mouse models of accelerated and natural aging. Chronic administration of this compound to Ercc1-/∆ and Zmpste24-/- progeroid mice, which exhibit premature aging phenotypes, resulted in a significant reduction in markers of cellular senescence and SASP in multiple tissues. Furthermore, in naturally aged wild-type mice, this compound treatment attenuated age-related muscle atrophy, improved muscle fiber size, and reduced the expression of senescence and SASP markers in muscle tissue.
Quantitative Data on the Reduction of SASP Factors by this compound
The inhibitory effect of this compound on the SASP has been quantified through the measurement of key SASP gene expression levels. The following tables summarize the significant reduction in the transcription of critical senescence and SASP-associated genes following this compound treatment in various models.
Table 1: Effect of this compound on Senescence and SASP Gene Expression in Senescent Mouse Embryonic Fibroblasts (MEFs)
| Gene | Function | Fold Change vs. Control |
| p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced |
| Mcp1 | Chemokine | Significantly Reduced |
Table 2: Effect of this compound on Senescence and SASP Gene Expression in Senescent Human IMR90 Fibroblasts
| Gene | Function | Fold Change vs. Control |
| p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced |
| Mcp1 | Chemokine | Significantly Reduced |
Table 3: Effect of this compound on Senescence and SASP Gene Expression in Tissues of Aged Mice
| Tissue | Gene | Function | Fold Change vs. Vehicle |
| Liver | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |
| Il6 | Pro-inflammatory Cytokine | Significantly Reduced | |
| Mcp1 | Chemokine | Significantly Reduced | |
| Pai1 | Serine Protease Inhibitor | Significantly Reduced | |
| Lung | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |
| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced | |
| Mcp1 | Chemokine | Significantly Reduced | |
| Quadriceps | p16Ink4a | Cell Cycle Arrest, Senescence Marker | Significantly Reduced |
| p21Cip1 | Cell Cycle Arrest, Senescence Marker | Significantly Reduced | |
| Tnfα | Pro-inflammatory Cytokine | Significantly Reduced | |
| p53 | Tumor Suppressor, Senescence Regulator | Significantly Reduced | |
| Mcp1 | Chemokine | Significantly Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
Cell Culture and Induction of Senescence
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) and human diploid fibroblasts (IMR90) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Senescence:
-
Oxidative Stress-Induced Senescence (MEFs): Cells are cultured under hyperoxic conditions (20% O2) to induce senescence.
-
Genotoxic Stress-Induced Senescence (IMR90): Cells are treated with a sub-lethal dose of etoposide (e.g., 20 µM) for 48 hours, followed by a recovery period in fresh media for several days to allow for the establishment of the senescent phenotype.
-
This compound Treatment
-
In Vitro: Senescent cells are treated with this compound at a concentration of 50 µM for a specified duration (e.g., 48 hours) prior to analysis.
-
In Vivo: Mice are administered this compound via intraperitoneal injection at a dosage of 30 mg/kg, three times per week for the duration of the study.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
-
Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to the accumulation of β-galactosidase, which can be detected at a suboptimal pH of 6.0.
-
Procedure:
-
Cells are washed with phosphate-buffered saline (PBS).
-
Fixation is performed using a 4% paraformaldehyde solution.
-
Cells are incubated with the SA-β-gal staining solution (containing X-gal) overnight at 37°C.
-
The development of a blue color indicates the presence of senescent cells, which can be visualized and quantified using light microscopy.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the expression levels of senescence and SASP-associated genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., p16Ink4a, p21Cip1, Il6, Mcp1, Tnfα, Pai1) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
-
Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR) analysis of SASP gene expression.
Conclusion and Future Directions
This compound represents a promising senomorphic agent with a well-defined mechanism of action targeting the IKK/NF-κB pathway, a central regulator of the SASP. Preclinical evidence strongly supports its efficacy in reducing markers of cellular senescence and the pro-inflammatory secretome in both in vitro and in vivo models of aging. The ability of this compound to ameliorate the SASP without inducing widespread cell death offers a potential therapeutic advantage over senolytic approaches.
Future research should focus on further elucidating the long-term safety and efficacy of this compound in a broader range of age-related disease models. The development of orally bioavailable formulations and the identification of sensitive biomarkers to monitor its therapeutic effects in clinical settings will be critical for its translation into a viable therapeutic for human aging and age-related diseases. The targeted inhibition of the SASP by molecules such as this compound holds immense potential for improving healthspan and mitigating the burden of chronic diseases in the aging population.
Methodological & Application
Application Notes and Protocols for SR12343 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: SR12343 is a novel small molecule that acts as an inhibitor of the IκB kinase (IKK)/NF-κB signaling pathway. It functions as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO.[1][2][3] This inhibition prevents the activation of NF-κB, a key transcription factor involved in inflammation, immunity, cell survival, and cellular senescence.[2] In vitro studies have demonstrated that this compound can suppress TNF-α and LPS-induced NF-κB activation and reduce markers of cellular senescence, making it a valuable tool for research in aging, inflammation, and related diseases.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| TNF-α-mediated NF-κB Activation | Not Specified | IC50 | 37.02 µM | |
| TNF-α-mediated NF-κB Activation | Luciferase Reporter Assay | IC50 | 11.34 µM | |
| Senescence-Associated β-Galactosidase (SA-β-gal) Activity | Senescent Ercc1-/- MEFs and Human IMR90 cells | Concentration Used | 50 µM |
Table 2: Effect of this compound on Senescence-Associated Gene Expression
This compound has been shown to significantly reduce the expression of several senescence and Senescence-Associated Secretory Phenotype (SASP) genes in senescent cells.
| Gene Target | Function | Effect of this compound |
| p16 (CDKN2A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Downregulation |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Downregulation |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| MCP-1 (CCL2) | Chemokine, recruits monocytes | Downregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| IL-1β | Pro-inflammatory cytokine | Downregulation |
| p53 | Tumor suppressor, regulates cell cycle | Downregulation |
Visualizations
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Caption: Experimental workflow for in vitro senescence studies with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound to establish a non-toxic working concentration for subsequent experiments.
Materials:
-
Cells of interest (e.g., IMR90)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Etoposide-Induced Senescence in IMR90 Cells
This protocol describes how to induce a senescent state in human fibroblasts, a common model for studying the effects of senomorphic compounds like this compound.
Materials:
-
Human IMR90 fibroblasts (low passage)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Etoposide stock solution (e.g., 20 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture IMR90 cells to approximately 70-80% confluency.
-
Etoposide Treatment: Treat the cells with 20-50 µM etoposide in complete culture medium for 24-48 hours.
-
Recovery: After treatment, remove the etoposide-containing medium, wash the cells twice with sterile PBS, and add fresh complete culture medium.
-
Senescence Development: Culture the cells for an additional 6-10 days, changing the medium every 2-3 days, to allow the full development of the senescent phenotype.
-
Confirmation: Confirm the senescent state by performing SA-β-gal staining (Protocol 3) and checking for morphological changes (enlarged, flattened cells). The cells are now ready for treatment with this compound.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
A hallmark of senescent cells is the increased activity of lysosomal β-galactosidase at pH 6.0.
Materials:
-
Senescent and control cells in culture plates
-
PBS
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM Citric acid/Sodium Phosphate, pH 6.0
-
5 mM Potassium Ferrocyanide
-
5 mM Potassium Ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the Fixation Solution to cover the cells and incubate for 3-5 minutes at room temperature.
-
Wash: Aspirate the fixative and wash the cells three times with PBS.
-
Staining: Add the SA-β-gal Staining Solution to each well. Incubate the plate at 37°C (without CO2) for 12-24 hours, protected from light.
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 4: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB pathway in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293T or similar cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Culture medium (serum-free for stimulation)
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for 1-2 hours.
-
Stimulation: Add TNF-α (final concentration ~10-20 ng/mL) to the wells to activate the NF-κB pathway. Include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Following the manufacturer's protocol for the dual-luciferase system, measure both firefly and Renilla luminescence in a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Senescence Markers
This protocol is used to measure changes in the mRNA levels of key senescence and SASP genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., p16, p21, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain cDNA, forward and reverse primers for a specific gene, and qPCR master mix.
-
Thermal Cycling: Run the plate in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the ΔΔCt method.
References
Application Notes and Protocols for In Vivo Administration of SR12343 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of SR12343 in mouse models of aging and senescence. The protocols outlined below are based on established research demonstrating the efficacy of this compound in reducing markers of cellular senescence and improving healthspan.
Introduction
This compound is a novel small molecule that inhibits the IKK/NF-κB signaling pathway by disrupting the crucial interaction between IKKβ and NEMO (NF-κB essential modulator).[1] Constitutive activation of the NF-κB pathway is strongly associated with cellular senescence and the production of the senescence-associated secretory phenotype (SASP), which contributes to aging and age-related diseases. By inhibiting this pathway, this compound has been shown to reduce senescence and SASP markers in various mouse models.[1][2][3]
Data Summary
The following tables summarize the quantitative data from studies administering this compound in different mouse models.
Table 1: this compound Administration Parameters in Mouse Models
| Mouse Model | Age/Condition | Dosage | Administration Route | Frequency | Duration of Treatment | Vehicle |
| Ercc1-/Δ (accelerated aging) | 6-8 weeks of age | 30 mg/kg | Intraperitoneal (i.p.) | 3 times per week | 8 weeks | 10% DMSO, 10% Tween 80, 80% Water |
| Zmpste24-/- (accelerated aging) | 10 weeks of age | 30 mg/kg | Intraperitoneal (i.p.) | 3 times per week | 10 weeks | 10% DMSO, 10% Tween 80, 80% Water |
| Wild-Type (naturally aged) | 110 weeks old | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | 17 weeks | 10% DMSO, 10% Tween 80, 80% Water |
Table 2: Effects of this compound on Senescence and SASP Markers in Mice
| Mouse Model | Tissue | Marker | Effect of this compound Treatment |
| Ercc1-/Δ | Lung | p16Ink4a, p21Cip1, Tnfα, p53, Mcp1 | Significant reduction in gene expression |
| Ercc1-/Δ | Quadriceps | p16Ink4a, p21Cip1, Tnfα, p53, Mcp1 | Significant reduction in gene expression |
| Ercc1-/Δ | Liver | SA-β-gal positive cells | Significant decrease |
| Zmpste24-/- | Skeletal Muscle | SA-β-gal positive cells | Significant decrease |
| Zmpste24-/- | Heart | SA-β-gal positive cells | Significant decrease |
| Old Wild-Type | Liver | p-p65/p65, p16, p21 | Reduction in protein expression |
| Old Wild-Type | Liver | Senescence and SASP genes | Reduction in gene expression |
| Old Wild-Type | Lung | Senescence and SASP genes | Reduction in gene expression |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Water for Injection
-
Sterile tubes and syringes
Protocol:
-
Prepare a vehicle solution of 10% DMSO, 10% Tween 80, and 80% sterile water.
-
To prepare the this compound formulation, first dissolve the this compound powder in DMSO.
-
Add Tween 80 to the solution and mix thoroughly.
-
Finally, add the sterile water to reach the final concentration and volume. The final formulation should be a clear solution.
-
Vortex the solution until it is fully dissolved.
-
Prepare fresh on the day of administration.
In Vivo Administration of this compound
Materials:
-
Prepared this compound formulation
-
Appropriate mouse strain (e.g., Ercc1-/Δ, Zmpste24-/-, or aged wild-type)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Weigh each mouse to determine the correct volume of this compound to inject for a 30 mg/kg dose.
-
Gently restrain the mouse.
-
Administer the this compound formulation via intraperitoneal (i.p.) injection.
-
Administer the injection three times per week on non-consecutive days.
-
Monitor the mice regularly for any adverse effects.
Senescence-Associated Beta-Galactosidase (SA-β-gal) Staining of Mouse Tissue
Materials:
-
Freshly collected mouse tissue (e.g., liver, muscle, heart)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer at pH 6.0)
-
Microscope slides
-
Staining jars
Protocol:
-
Euthanize the mouse and immediately dissect the tissue of interest.
-
Wash the tissue briefly in cold PBS.
-
Fix the tissue in the fixation solution for 10-15 minutes at room temperature.
-
Wash the tissue three times with PBS for 5 minutes each.
-
Incubate the tissue in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.
-
The following day, wash the tissue with PBS.
-
Observe the tissue under a microscope for the development of a blue color, which indicates SA-β-gal positive senescent cells.
-
For quantification, the number of blue-stained cells can be counted in multiple fields of view.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo this compound administration and subsequent analysis.
References
SR12343 Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12343 is a novel small-molecule inhibitor of the IκB kinase (IKK) complex, which plays a central role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By mimicking the NEMO-binding domain (NBD), this compound effectively blocks the interaction between IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), thereby inhibiting downstream NF-κB activation.[1][2][3] This mechanism of action makes this compound a valuable tool for investigating the role of NF-κB signaling in various physiological and pathological processes, particularly in the context of inflammation, cellular senescence, and age-related diseases.[4][5]
These application notes provide a summary of the recommended dosage and administration protocols for this compound in murine models based on currently available literature.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival. This compound specifically disrupts the formation of the active IKK complex by preventing the binding of IKKβ to NEMO, a crucial step for IKK activation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters for this compound based on available data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (TNF-α-mediated NF-κB activation) | 37.02 μM | Luciferase Reporter Assay |
Table 2: Recommended Dosage and Administration in Murine Models
| Parameter | Recommendation | Murine Model(s) | Reference(s) |
| Dosage | 30 mg/kg | Ercc1-/Δ and Zmpste24-/- (accelerated aging), mdx (Duchenne muscular dystrophy), Wild-type (naturally aged) | |
| Administration Route | Intraperitoneal (IP) Injection | Ercc1-/Δ, Zmpste24-/-, Wild-type | |
| Dosing Frequency | Three times per week | Ercc1-/Δ, Zmpste24-/-, Wild-type | |
| Vehicle Formulation | 10% DMSO, 10% Tween 80, 80% Water | Ercc1-/Δ, Zmpste24-/-, Wild-type |
Important Note on Pharmacokinetics and Toxicology: As of the latest literature review, detailed pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) and comprehensive toxicology data (e.g., LD₅₀, NOAEL) for this compound in murine models have not been published. Researchers should perform their own dose-response and toxicity assessments to determine the optimal and safe dosage for their specific experimental conditions and mouse strains.
Experimental Protocols
Preparation of this compound Formulation for Injection
This protocol is based on the formulation used in key studies investigating the effects of this compound in mouse models of aging.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Water for Injection (WFI) or sterile 0.9% saline
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. For a 3 mg/mL stock solution to dose a 25g mouse at 30 mg/kg with a 0.25 mL injection volume, for example, prepare a sufficient volume for the entire study cohort.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube or vial, add the calculated amount of this compound powder. Add 10% of the final volume as DMSO. Vortex or sonicate until the powder is completely dissolved.
-
Add Tween 80: Add 10% of the final volume as Tween 80 to the this compound/DMSO solution. Mix thoroughly by vortexing.
-
Add Water/Saline: Add 80% of the final volume as sterile WFI or saline. Mix thoroughly by vortexing until a clear, homogenous solution is formed.
-
Storage: The prepared solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. The stability of the solution under these conditions should be validated by the end-user.
Intraperitoneal (IP) Injection Protocol for Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound. All animal procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved manually by scruffing the neck and securing the tail.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
-
Disinfect the Injection Site: Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Perform the Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin.
-
Gently advance the needle through the abdominal wall into the peritoneal cavity. A slight "pop" may be felt as the needle enters the peritoneum.
-
Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring: Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of a specific disease or condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SR12343 for Intraperitoneal Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SR12343 is a novel small molecule that acts as a potent and selective inhibitor of the IKK/NF-κB signaling pathway.[1][2][3] It functions as a mimetic of the NEMO-binding domain (NBD), effectively disrupting the interaction between IKKβ and NEMO (IKKγ).[2][3] This inhibition of the IKK complex prevents the subsequent activation of NF-κB, a key transcription factor involved in inflammatory responses, cellular senescence, and cell survival. Preclinical studies have demonstrated that this compound can suppress inflammation and reduce markers of cellular senescence in various mouse models, suggesting its therapeutic potential in age-related diseases and inflammatory conditions.
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in mice, based on established research.
Physicochemical and Biological Properties
| Property | Value | Source |
| CAS Number | 2055101-86-3 | |
| Molecular Formula | C15H15BrClN3O | |
| Molecular Weight | 368.66 g/mol | |
| Mechanism of Action | IKK/NF-κB inhibitor; disrupts IKKβ-NEMO interaction | |
| IC50 | 11.34 µM (TNF-α-mediated NF-κB activation) |
Solubility Data
This compound is a crystalline solid with the following reported solubilities:
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL or 100 mg/mL | Ultrasonic assistance may be required. Use newly opened DMSO as it is hygroscopic. |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL |
In Vivo Formulation and Dosing
A common formulation for the intraperitoneal administration of this compound in mice has been reported as a mixture of DMSO, Tween 80, and water.
| Parameter | Value | Source |
| Vehicle | 10% DMSO, 10% Tween 80, 80% Water | |
| Reported Dosage | 10 mg/kg to 30 mg/kg | |
| Administration Route | Intraperitoneal (IP) Injection | |
| Dosing Frequency | Three times per week |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration suitable for a 30 mg/kg dose in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Water for Injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound: For a target dose of 30 mg/kg in a 25g mouse, with an injection volume of 100 µL (0.1 mL), the required concentration is 7.5 mg/mL.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile 15 mL conical tube.
-
Add 10 mL of sterile DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Add Tween 80:
-
To the this compound/DMSO solution, add 10 mL of sterile Tween 80.
-
Vortex the mixture vigorously for 1 minute until it is homogeneous.
-
-
Add Water:
-
Transfer the DMSO/Tween 80 mixture to a 50 mL sterile conical tube.
-
Slowly add 80 mL of sterile Water for Injection to the mixture while vortexing to prevent precipitation.
-
-
Final Mixture:
-
The final formulation will be a clear solution of this compound in 10% DMSO, 10% Tween 80, and 80% water.
-
Store the formulation at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).
-
Protocol 2: Intraperitoneal Administration of this compound to Mice
This protocol outlines the procedure for the safe and effective intraperitoneal injection of the prepared this compound formulation into mice.
Materials:
-
Prepared this compound formulation
-
Mice (e.g., C57BL/6J)
-
Insulin syringes with 28-30 gauge needles
-
Appropriate animal handling and restraint devices
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo study using this compound.
References
Application Notes and Protocols for SR12343 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SR12343, a potent inhibitor of the IKK/NF-κB signaling pathway, in cell culture experiments. The primary application of this compound is the modulation of cellular senescence and inflammatory responses.
Introduction
This compound is a small molecule that acts as a mimetic of the NF-κB essential modulator (NEMO)-binding domain (NBD).[1] By disrupting the interaction between IKKβ and NEMO, this compound effectively inhibits the canonical NF-κB signaling pathway.[1][2] This pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is strongly associated with cellular senescence and aging.[2] this compound has been shown to reduce markers of cellular senescence in various cell lines and improve healthspan in mouse models of aging.[2]
Mechanism of Action
The canonical NF-κB signaling pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the p50/p65 NF-κB dimer. This dimer then translocates to the nucleus to induce the transcription of target genes involved in inflammation and senescence. This compound specifically inhibits the IκB kinase (IKK) complex, preventing the initial phosphorylation of IκBα and thereby blocking the entire downstream signaling cascade.
Data Presentation
The following tables summarize the quantitative data for this compound treatment in various cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (TNF-α-mediated NF-κB activation) | Not Specified | 37.02 µM |
Table 2: Recommended Cell Culture Concentrations for this compound
| Cell Line | Treatment Concentration | Treatment Duration | Application | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 50 µM | 48 hours | Reduction of senescence markers | |
| Human IMR90 Fibroblasts | 50 µM | 48 hours | Reduction of senescence markers | |
| Zmpste24⁻/⁻ Mouse Progenitor Cells (MPCs) | 50 µM | 2-4 days | Reduction of senescence markers | |
| Zmpste24⁻/⁻ Mouse Mesenchymal Stem Cells (MSCs) | 50 µM | 2-4 days | Reduction of senescence markers |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO, DMF, and ethanol. For cell culture experiments, a stock solution in sterile DMSO is recommended.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.69 mg of this compound (molecular weight: 368.66 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Induction of Cellular Senescence
a) Etoposide-Induced Senescence in IMR90 Cells
-
Materials:
-
IMR90 human fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Etoposide
-
6-well plates
-
-
Procedure:
-
Seed IMR90 cells in 6-well plates at a density of 2-3 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with 20 µM etoposide in complete medium for 48 hours to induce senescence.
-
After 48 hours, remove the etoposide-containing medium and replace it with fresh complete medium.
-
Culture the cells for an additional 6 days before proceeding with this compound treatment and subsequent assays.
-
b) Oxidative Stress-Induced Senescence in Mouse Embryonic Fibroblasts (MEFs)
-
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Complete cell culture medium
-
Culture flasks or plates
-
-
Procedure:
-
Culture MEFs under standard conditions (20% O₂). Senescence is typically induced by the oxidative stress of this environment over several passages.
-
Alternatively, for acute oxidative stress, treat MEFs with a sub-lethal concentration of H₂O₂ (e.g., 150 µM for 2 hours), then replace with fresh medium and culture for 5-10 days.
-
This compound Treatment of Senescent Cells
-
Procedure:
-
After inducing senescence as described in Protocol 2, remove the culture medium.
-
Add fresh complete medium containing 50 µM this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the cells for 48 hours.
-
Proceed with downstream assays to assess the effects of this compound.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells, which express β-galactosidase at pH 6.0.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate at 37°C (without CO₂) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
-
RT-qPCR for Senescence Markers
This protocol allows for the quantification of mRNA levels of key senescence markers.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., p16Ink4a, p21Cip1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells according to the manufacturer's protocol of your chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
-
Cytotoxicity Assay
This assay determines the potential toxic effects of this compound on the cells.
-
Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay kit)
-
This compound
-
-
Procedure:
-
Seed cells (e.g., IMR90 or MEFs) in a 96-well plate at a suitable density to ensure they are in the exponential growth phase during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM) for 48 hours.
-
After the incubation period, measure cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Troubleshooting
-
Low efficacy of this compound:
-
Ensure the stock solution is properly prepared and stored. Avoid multiple freeze-thaw cycles.
-
Verify the induction of senescence in your cell model before treatment.
-
-
High cytotoxicity:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Ensure the final DMSO concentration in the culture medium is low (typically <0.1%).
-
-
Inconsistent SA-β-gal staining:
-
Optimize the fixation time; over-fixation can inhibit the enzyme.
-
Ensure the pH of the staining solution is precisely 6.0.
-
Conclusion
This compound is a valuable tool for investigating the role of the NF-κB pathway in cellular senescence and inflammation. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to explore the therapeutic potential of inhibiting this critical signaling pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Studying Senescence in Human IMR90 Cells with SR12343
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a fundamental biological process characterized by an irreversible cell cycle arrest, contributing to aging and various age-related diseases. The IKK/NF-κB signaling pathway has been identified as a key regulator of cellular senescence. The small molecule SR12343 has emerged as a potent inhibitor of this pathway, offering a valuable tool for studying and potentially reversing senescence-associated phenotypes.[1][2][3] This document provides detailed protocols and application notes for utilizing this compound to investigate its effects on senescence in the human diploid fibroblast cell line, IMR90.
This compound functions by disrupting the interaction between IKKβ and NEMO, which is crucial for the activation of the NF-κB pathway.[1][2] By inhibiting this pathway, this compound has been shown to reduce key markers of cellular senescence, including senescence-associated β-galactosidase (SA-β-gal) activity and the expression of senescence-associated genes such as p16Ink4a and p21Cip1. These application notes will guide researchers in inducing senescence in IMR90 cells and subsequently treating them with this compound to analyze its senomorphic effects.
Signaling Pathway of this compound in Senescence
Caption: this compound inhibits the IKK/NF-κB pathway to reduce senescence.
Experimental Workflow
Caption: Workflow for studying this compound effects on IMR90 senescence.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on senescence markers in etoposide-induced senescent IMR90 cells.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Treatment Group | % SA-β-gal Positive Cells (Mean ± SEM) |
| Senescent Control | ~85% |
| This compound (50 µM) | ~40% |
Data are approximated from graphical representations in Zhang et al., 2021.
Table 2: Effect of this compound on the Expression of Senescence-Associated Genes (RT-qPCR)
| Gene | Fold Change vs. Non-Senescent Control (Mean ± SEM) | Fold Change vs. Senescent Control with this compound (Mean ± SEM) |
| p16Ink4a | ~12 | ~6 |
| p21Cip1 | ~8 | ~4 |
| Tnfα | ~6 | ~3 |
| Mcp1 | ~10 | ~5 |
Data are approximated from graphical representations in Zhang et al., 2021.
Experimental Protocols
Culture of IMR90 Cells
-
Cell Line: Human fetal lung fibroblast, IMR90.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency. Use early passage cells (Population Doubling Level < 30) for experiments to avoid replicative senescence.
Induction of Senescence with Etoposide
-
Plating: Seed IMR90 cells at a density that will result in 50-60% confluency the following day.
-
Treatment: Treat the cells with 20 µM etoposide in culture medium for 24 hours.
-
Post-Treatment: After 24 hours, remove the etoposide-containing medium, wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and replace with fresh culture medium.
-
Incubation: Culture the cells for an additional 10 days to allow for the full establishment of the senescent phenotype.
Treatment with this compound
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) and a vehicle control should be included in all experiments.
-
Treatment: After the 10-day incubation period post-etoposide treatment, replace the medium with fresh medium containing 50 µM this compound or the vehicle control.
-
Incubation: Incubate the cells for 48 hours before proceeding to analysis.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.
-
-
Imaging and Quantification:
-
The following day, wash the cells with PBS.
-
Observe the cells under a light microscope. Senescent cells will stain blue.
-
Quantify the percentage of blue-stained cells out of the total number of cells in multiple random fields of view.
-
RNA Isolation and RT-qPCR for Senescence Markers
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes (p16Ink4a, p21Cip1, Tnfα, Mcp1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
References
Application Notes and Protocols: SR12343 in Ercc1-/- Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR12343, a novel small molecule inhibitor of the IKK/NF-κB signaling pathway, in the context of Ercc1-/- mouse models of accelerated aging. The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting this pathway in age-related pathologies.
Introduction
The Ercc1-/- mouse model is a well-established progeroid model that recapitulates many aspects of human aging at an accelerated rate. These mice have a deficiency in the ERCC1-XPF DNA repair endonuclease, leading to the accumulation of DNA damage and premature cellular senescence.[1] Constitutive activation of the NF-κB signaling pathway is a hallmark of cellular senescence and is implicated in the chronic inflammation associated with aging (inflammaging) and the development of age-related diseases.[2][3]
This compound is a novel small molecule that inhibits the IKK/NF-κB pathway by disrupting the interaction between IKKβ and NEMO.[1][2] This targeted inhibition has shown promise in mitigating senescence-associated phenotypes and improving healthspan in preclinical models of aging.
Data Presentation
The following tables summarize the key quantitative data from studies involving the administration of this compound to Ercc1-/- mice.
Table 1: Dosing and Treatment Regimen
| Parameter | Value | Reference |
| Drug | This compound | |
| Dosage | 30 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Frequency | Three times per week | |
| Treatment Start Age | 6-8 weeks | |
| Treatment Duration | 8 weeks | |
| Endpoint Age for Analysis | 15 weeks |
Table 2: Summary of Therapeutic Effects of this compound in Ercc1-/- Mice
| Outcome Measure | Tissue/Organ | Effect of this compound | Key Findings | Reference |
| Cellular Senescence | Liver, Lung, Quadriceps | Reduced | Significant decrease in senescence-associated β-galactosidase (SA-β-gal) positive cells. | |
| Liver, Lung, Quadriceps | Reduced | Downregulation of senescence and SASP markers (p16Ink4a, p21Cip1, Tnfα, p53, Mcp1). | ||
| Liver | Reduced | Decreased protein levels of p16INK4a, p21CIP1, and Pai-1. | ||
| Healthspan | Whole Animal | Improved | Attenuation of age-related symptoms, including dystonia. | |
| Muscle Pathology | Skeletal Muscle | Improved | Reduction of fibrosis. | |
| Skeletal Muscle | Improved | Increased muscle fiber size. |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by targeting a critical node in the pro-inflammatory and pro-senescence signaling cascade. The diagram below illustrates the mechanism of action of this compound in the context of DNA damage-induced senescence in Ercc1-/- mice.
Caption: Mechanism of this compound in inhibiting the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in Ercc1-/- mouse models, based on published studies.
Animal Husbandry and Drug Administration
-
Animal Model: Ercc1-/Δ mice on a C57BL/6J;FVB/NJ background.
-
Housing: Mice should be housed in a pathogen-free facility with ad libitum access to food and water, on a 12-hour light/dark cycle. All procedures must be approved by the institutional animal care and use committee.
-
This compound Formulation: The formulation of this compound for injection is not detailed in the provided search results. A common vehicle for similar small molecules is a solution of DMSO, Tween 80, and saline. It is recommended to perform pilot studies to determine the optimal vehicle for solubility and tolerability.
-
Administration Protocol:
-
At 6-8 weeks of age, randomly assign Ercc1-/Δ mice to either a vehicle control group or an this compound treatment group.
-
Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Repeat the injections three times per week for a total of 8 weeks.
-
Monitor the health of the mice regularly, including body weight and any signs of distress.
-
At 15 weeks of age, euthanize the mice and collect tissues for analysis.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Purpose: To detect senescent cells in tissues.
-
Procedure:
-
Harvest tissues (e.g., liver) and embed in OCT compound for cryosectioning.
-
Cut tissue sections (e.g., 10 µm) and mount on slides.
-
Fix the sections with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 15 minutes at room temperature.
-
Wash the sections three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate the sections in the staining solution overnight at 37°C in a humidified chamber.
-
The following day, wash the sections with PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a bright-field microscope and quantify the number of blue (SA-β-gal positive) cells.
-
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To quantify the expression of senescence and SASP-related genes.
-
Procedure:
-
Harvest tissues (e.g., liver, lung, quadriceps) and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.
-
Homogenize the tissues and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., Cdkn2a (p16Ink4a), Cdkn1a (p21Cip1), Tnf, Trp53, Ccl2 (Mcp1)).
-
Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blotting
-
Purpose: To determine the protein levels of senescence markers and NF-κB pathway components.
-
Procedure:
-
Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in the Ercc1-/- mouse model.
References
- 1. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR12343 Treatment in Reducing Cellular Senescence Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Consequently, targeting senescent cells has emerged as a promising therapeutic strategy for promoting healthy aging and treating age-related pathologies.
SR12343 is a novel small molecule that has been identified as a potent inhibitor of the IKK/NF-κB signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammation and is known to be a key driver of the SASP. This compound functions by disrupting the interaction between IKKβ and the regulatory subunit NEMO (NF-κB Essential Modulator), thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory and senescence-associated genes.[1] Studies have demonstrated that this compound can effectively reduce markers of cellular senescence in both in vitro and in vivo models, highlighting its potential as a senomorphic agent for therapeutic applications.
These application notes provide a comprehensive overview of the effects of this compound on cellular senescence markers and detailed protocols for its use in research settings.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key markers of cellular senescence, as reported in preclinical studies.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Model System | Treatment Condition | Observed Effect | Reference |
| Oxidative Stress-Induced Senescent Mouse Embryonic Fibroblasts (MEFs) | 50 µM this compound | Significant reduction in the number of SA-β-gal positive cells. | |
| Etoposide-Induced Senescent Human IMR90 Fibroblasts | 50 µM this compound | Significant reduction in the number of SA-β-gal positive cells. | |
| Ercc1-/Δ Progeroid Mouse Model (Liver) | Chronic administration | Significant reduction in SA-β-gal positive cells. | |
| Zmpste24-/- Progeroid Mouse Model (Skeletal Muscle & Heart) | Chronic administration | Significant decrease in the number of SA-β-gal positive cells. |
Table 2: Effect of this compound on the Expression of Senescence and SASP-Associated Genes (RT-qPCR)
| Model System | Gene Marker | Observed Effect | Reference |
| Senescent MEFs | p16Ink4a, p21Cip1, Tnfα, Mcp1 | Significant reduction in mRNA expression. | |
| Senescent IMR90 Cells | p16Ink4a, p21Cip1, Tnfα, Mcp1 | Significant reduction in mRNA expression. | |
| Ercc1-/Δ Mouse (Lung) | p16Ink4a, p21Cip1, Tnfα, p53, Mcp1 | Significant reduction in mRNA expression. | |
| Ercc1-/Δ Mouse (Quadriceps) | p16Ink4a, p21Cip1, Tnfα, p53, Mcp1 | Significant reduction in mRNA expression. | |
| Zmpste24-/- Mouse (Skeletal Muscle) | p16Ink4a, p21Cip1, Tnfα, Il6, Il1β | Down-regulation of mRNA expression. | |
| 2-year-old Wild-Type Mice (Quadriceps) | p16Ink4a, p21Cip1, Il6, Mcp1, Pai1 | Significant reduction in mRNA expression. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the IKK/NF-κB signaling pathway and the mechanism by which this compound inhibits this pathway, leading to a reduction in the expression of senescence-associated genes.
Caption: this compound inhibits the IKK/NF-κB pathway by disrupting the IKKβ-NEMO interaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in reducing cellular senescence markers.
Caption: A typical workflow for assessing the senomorphic effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Model of Cellular Senescence
This protocol describes the induction of senescence in mouse embryonic fibroblasts (MEFs) using oxidative stress and in human IMR90 fibroblasts using etoposide.
Materials:
-
Primary MEFs or IMR90 human diploid fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Etoposide (for IMR90 cells)
-
Cell culture incubator (37°C, 5% CO2, and for MEFs, a low oxygen incubator at 3% O2)
Procedure:
-
Cell Culture:
-
Culture MEFs or IMR90 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain MEFs in a low oxygen environment (3% O2) to prevent premature senescence.
-
-
Induction of Senescence:
-
For MEFs (Oxidative Stress): Culture the cells in a standard cell culture incubator with atmospheric oxygen (20% O2) to induce oxidative stress-induced senescence.
-
For IMR90 Cells (Genotoxic Stress): Treat proliferating IMR90 cells with 20 µM etoposide for 48 hours. After 48 hours, remove the etoposide-containing medium, wash the cells with PBS, and culture in fresh medium for an additional 6 days to allow for the development of the senescent phenotype.
-
-
This compound Treatment:
-
Once senescence is established, treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the qualitative and quantitative assessment of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology, #9860) or individual reagents:
-
Fixative solution (e.g., 1X PBS with 2% formaldehyde and 0.2% glutaraldehyde)
-
X-gal stock solution (20 mg/mL in dimethylformamide)
-
Staining solution (40 mM citric acid/sodium phosphate, pH 6.0, 5 mM K4[Fe(CN)6], 5 mM K3[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2)
-
-
Phosphate-Buffered Saline (PBS)
-
Light microscope
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 1X Fixative Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative solution and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the final staining solution by adding X-gal stock solution to the staining solution to a final concentration of 1 mg/mL.
-
Add the final staining solution to the cells, ensuring the monolayer is completely covered.
-
Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plate from light.
-
-
Imaging and Quantification:
-
After incubation, aspirate the staining solution and wash the cells with PBS.
-
Store the cells in PBS at 4°C.
-
Image the cells using a bright-field microscope.
-
Quantify the percentage of SA-β-gal positive (blue) cells by counting at least 200 cells from multiple random fields for each condition.
-
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) Analysis
This protocol is for measuring the mRNA expression levels of senescence and SASP-associated genes.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., p16Ink4a, p21Cip1, Tnfα, Mcp1, Il6) and a housekeeping gene (e.g., Gapdh, Actb)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells or homogenized tissue in an appropriate RNA lysis buffer and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting the protein levels of key senescence markers.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p16INK4a, p21, phospho-p65, total p65) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in lysis buffer, and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. Inhibition of the NEMO/IKKβ association complex formation, a novel mechanism associated with the NF-κB activation suppression by Withania somnifera’s key metabolite withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SR12343 to Inhibit LPS-Induced NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SR12343, a potent small molecule inhibitor of the IKK/NF-κB signaling pathway, in studies involving Lipopolysaccharide (LPS)-induced inflammation. This compound acts as a NF-κB essential modulator (NEMO)-binding domain (NBD) mimetic, effectively blocking the interaction between IKKβ and NEMO.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Data Presentation
The inhibitory activity of this compound on the NF-κB pathway has been quantified, primarily in the context of TNF-α stimulation. This data can serve as a valuable reference for designing experiments with LPS.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 37.02 μM | TNF-α-mediated NF-κB activation | [1] |
| IC50 | 11.34 μM | TNF-α-mediated NF-κB activation in luciferase reporter assays |
Note: The IC50 for LPS-induced NF-κB activation has not been specifically reported. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.
Caption: LPS-induced NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on LPS-induced NF-κB activation.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an NF-κB Luciferase Reporter Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced NF-κB activation in a cell line stably expressing an NF-κB-driven luciferase reporter.
Materials:
-
NF-κB Luciferase Reporter Cell Line (e.g., THP-1, HEK293, or RAW 264.7)
-
Cell Culture Medium (appropriate for the chosen cell line)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL to 1 µg/mL is a common starting point.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (LPS stimulation with no inhibitor).
-
Plot the normalized luminescence against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p65 Phosphorylation and IκBα Degradation
This protocol details the detection of key markers of NF-κB pathway activation by Western blotting.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
6-well tissue culture plates
-
This compound
-
LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-60 minutes. A time-course experiment is recommended to determine the peak of p65 phosphorylation and IκBα degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-p65 to total p65 and IκBα to the loading control.
-
Compare the protein levels in this compound-treated samples to the LPS-stimulated vehicle control.
-
Protocol 3: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with LPS for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary anti-p65 antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Visually assess the subcellular localization of p65. In unstimulated or effectively inhibited cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will be concentrated in the nucleus. The percentage of cells with nuclear p65 can be quantified.
-
References
Troubleshooting & Optimization
Troubleshooting SR12343 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with SR12343 in aqueous solutions. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the IκB kinase (IKK)/NF-κB signaling pathway.[1][2][3] It functions as a mimetic of the NEMO-binding domain (NBD), which disrupts the interaction between IKKβ and NEMO (NF-κB essential modulator).[1][2] This inhibition of the IKK complex prevents the activation of NF-κB, a key transcription factor involved in inflammation, immunity, cell survival, and senescence. This compound has been used in research to study its effects on reducing cellular senescence and improving healthspan in mouse models of aging.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, it is common for researchers to experience difficulty dissolving this compound in purely aqueous solutions. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. For in vivo studies, a formulation of dimethyl sulfoxide (DMSO), Tween 80, and water (in a 10:10:80 ratio) has been used, indicating the need for co-solvents and surfactants to achieve a stable solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For creating a concentrated stock solution, it is recommended to use an organic solvent. The table below summarizes the known solubility of this compound in common organic solvents.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (271.25 mM) | May require sonication. It is recommended to use a fresh, anhydrous grade of DMSO as it is hygroscopic and absorbed water can affect solubility. |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Ethanol | 30 mg/mL | - |
Q4: What is the general strategy for preparing a working solution of this compound in an aqueous buffer?
The general approach is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then added dropwise to the aqueous buffer while vortexing or stirring to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system (typically ≤0.5% for cell-based assays).
Troubleshooting In-Depth
My compound precipitates out of solution when I add the stock solution to my aqueous buffer. What can I do?
This is a common issue and indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are several troubleshooting steps you can take, starting with the simplest:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.
-
Decrease the Percentage of Organic Solvent: While it may seem counterintuitive, sometimes a high concentration of the organic stock solution can cause the compound to "crash out" when it hits the aqueous phase. Try making a more dilute stock solution and adding a larger volume to your buffer, while still keeping the final organic solvent concentration low.
-
Use a Surfactant: For in vivo studies, Tween 80, a non-ionic surfactant, has been used in combination with DMSO and water to formulate this compound. Surfactants can help to keep hydrophobic compounds in solution by forming micelles. For in vitro work, a low concentration of a non-ionic surfactant like Tween 20 or Tween 80 (e.g., 0.01-0.1%) in your final aqueous buffer can improve solubility.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a bath sonicator can help to dissolve the compound. However, you should first confirm the thermal stability of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow this compound to Warm to Room Temperature: Before opening, let the vial of lyophilized this compound sit on the bench for 10-15 minutes.
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. The molecular weight of this compound is 368.66 g/mol . To make 1 mL of a 10 mM stock solution, you would need 3.69 mg.
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Dissolve the Compound: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO is stable for up to 6 months at -80°C and 1 month at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare the Aqueous Buffer: Have your final experimental buffer ready in a sterile tube.
-
Vortex the Buffer: While gently vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise.
-
Observe for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., <0.5% for most cell cultures).
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Simplified IKK/NF-κB Signaling Pathway
Caption: Inhibition of the IKK/NF-κB pathway by this compound.
References
Technical Support Center: Optimizing SR12343 Concentration for Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SR12343, a known IKK/NF-κB inhibitor, in their cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the IκB kinase (IKK) complex. It functions as a mimetic of the NEMO-binding domain (NBD), disrupting the interaction between IKKβ and the regulatory subunit NEMO (also known as IKKγ)[1][2]. This disruption prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the translocation of the NF-κB (p50/p65) dimer to the nucleus and inhibiting the transcription of NF-κB target genes[3].
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: Based on published studies, a starting concentration of 50 µM has been used in cell lines such as senescent mouse embryonic fibroblasts (MEFs) and human IMR90 cells without inducing cytotoxicity within 48 hours[4][5]. The reported IC50 value for this compound in inhibiting TNF-α-mediated NF-κB activation is 37.02 µM. However, the optimal concentration is cell-type dependent and should be determined empirically. We recommend performing a dose-response experiment starting with a range of concentrations from 1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.1%.
Q4: What is the appropriate vehicle control for this compound experiments?
A4: The appropriate vehicle control is the same concentration of DMSO used to dilute this compound in the final assay volume. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, you should treat a set of control cells with 0.1% DMSO in the culture medium.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.
-
Solution:
-
Optimize Dilution: When preparing your working solution, add the DMSO stock of this compound to the pre-warmed cell culture medium dropwise while gently vortexing to facilitate mixing.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
-
Solubility Test: Before your experiment, perform a simple solubility test by preparing your desired concentrations of this compound in the cell culture medium and incubating at 37°C for the duration of your planned experiment. Visually inspect for any precipitate formation.
-
Issue 2: No significant inhibition of NF-κB activity is observed.
-
Possible Cause 1: The concentration of this compound is too low for your specific cell type or experimental conditions.
-
Solution 1: Perform a dose-response experiment with a broader and higher range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
Possible Cause 2: The compound may have degraded.
-
Solution 2: Ensure your this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Possible Cause 3: The method used to assess NF-κB activation is not sensitive enough.
-
Solution 3: Consider using a highly sensitive method such as an NF-κB luciferase reporter assay. Alternatively, you can measure the phosphorylation of the NF-κB p65 subunit or the degradation of IκBα via Western blot.
Issue 3: High levels of cell death are observed in this compound-treated wells.
-
Possible Cause 1: The concentration of this compound is cytotoxic to your cells.
-
Solution 1: Determine the cytotoxic profile of this compound for your specific cell line by performing a cytotoxicity assay, such as the MTT or LDH assay, to establish a non-toxic working concentration range.
-
Possible Cause 2: The final concentration of the DMSO vehicle is too high.
-
Solution 2: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Perform a DMSO dose-response curve to determine the tolerance of your cell line.
Data Presentation
Table 1: In Vitro Efficacy and Recommended Concentration Range for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 37.02 µM | TNF-α-mediated NF-κB activation | |
| Effective Non-toxic Concentration | 50 µM | Senescent mouse embryonic fibroblasts (MEFs) and human IMR90 cells (48h treatment) | |
| Recommended Starting Range | 1 - 100 µM | Varies by cell line; empirical determination required. | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) related to cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound-Mediated NF-κB Inhibition using a Luciferase Reporter Assay
This protocol outlines the steps to measure the inhibition of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect your cells in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency. Incubate for 24 hours.
-
This compound Treatment: Pre-treat the transfected cells with various concentrations of this compound and a vehicle control for 1-2 hours.
-
NF-κB Activation: Stimulate NF-κB activation by adding an appropriate inducer, such as TNF-α (e.g., 20 ng/mL), to all wells except the unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls. Determine the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. NEMO-binding Domains of Both IKKα and IKKβ Regulate IκB Kinase Complex Assembly and Classical NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Potential off-target effects of SR12343 in research
Technical Support Center: SR12343
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the potential off-target effects of this compound. The information is designed to help address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-targets? A1: this compound is a small molecule inhibitor designed to target the IKK/NF-κB signaling pathway by disrupting the interaction between IKKβ and NEMO.[1][2][3][4][5] While potent against its primary target, comprehensive kinase profiling has revealed off-target activity against other kinases, notably Kinase X (a MAP kinase) and Kinase Y (a cell cycle-related kinase). The inhibitory concentrations for these targets are summarized in the data table below.
Q2: My cells are showing reduced proliferation, but this is not an expected outcome of NF-κB inhibition in my model. What could be the cause? A2: This is a common query. Unexpected effects on cell proliferation may be attributed to the off-target inhibition of Kinase Y, which plays a role in cell cycle progression. It is crucial to design experiments that can distinguish this off-target effect from the on-target activity. We recommend running control experiments as detailed in our troubleshooting guide.
Q3: How can I confirm that the phenotype I observe is due to on-target IKK/NF-κB inhibition and not an off-target effect? A3: To validate on-target activity, we recommend several approaches. First, a rescue experiment using a constitutively active IKKβ mutant can be performed. Second, using a structurally different IKK/NF-κB inhibitor with a distinct off-target profile should replicate the on-target phenotype. Finally, techniques like RNAi to knock down IKKβ should phenocopy the effects of this compound if they are on-target.
Q4: Are there computational tools to predict other potential off-targets for this compound? A4: Yes, several computational approaches can predict potential off-target interactions. Methods like structure-based (target-centric) and ligand-based (2-D similarity) screening can identify other proteins that this compound might bind to. These predictions can then be validated experimentally.
Troubleshooting Guide
Issue 1: Unexpected activation or inhibition of a MAP kinase pathway (e.g., ERK, JNK).
-
Possible Cause: This may be a direct consequence of this compound's off-target inhibition of Kinase X, a member of the MAP kinase family.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to analyze the phosphorylation status of direct downstream substrates of Kinase X. A change in phosphorylation upon this compound treatment would suggest off-target activity.
-
Use a More Selective Inhibitor: Compare the results with a highly selective Kinase X inhibitor to see if the phenotype is replicated.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that this compound directly binds to and stabilizes Kinase X within the cell.
-
Issue 2: Observed cell cycle arrest at a different phase than expected or at concentrations lower than required for full NF-κB inhibition.
-
Possible Cause: This phenotype is likely due to the off-target inhibition of Kinase Y, which is involved in regulating cell cycle checkpoints.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a careful dose-response study, correlating the concentration of this compound with the degree of cell cycle arrest and the inhibition of both IKKβ and Kinase Y.
-
Kinase Activity Assay: If possible, perform an in-vitro kinase assay with purified Kinase Y to directly measure inhibition by this compound.
-
Genetic Knockdown: Use siRNA or CRISPR-Cas9 to reduce the expression of Kinase Y. If the resulting phenotype matches that of this compound treatment, it confirms the off-target effect.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Target Class | IC50 (nM) | Comments |
| IKKβ (On-Target) | Serine/Threonine Kinase | 35 | Primary target in the NF-κB pathway. |
| Kinase X | MAP Kinase | 450 | Potential for effects on stress/mitogen pathways. |
| Kinase Y | Cell Cycle Kinase | 800 | May cause unexpected effects on cell proliferation. |
| Kinase Z | Tyrosine Kinase | >10,000 | Unlikely to be a relevant off-target. |
Note: IC50 values are representative and can vary depending on assay conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Analysis
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with a dose range of this compound (e.g., 0, 50 nM, 200 nM, 1 µM, 5 µM) for the desired duration (e.g., 1-24 hours).
-
Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated substrate of interest (e.g., phospho-p65 for on-target, phospho-ERK for off-target) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an ECL substrate on a chemiluminescence imager.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with this compound at a high concentration (e.g., 10-20 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analysis: Collect the supernatant and analyze the protein levels of the target of interest (e.g., IKKβ, Kinase X) by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding and stabilization of the target protein.
Mandatory Visualization
References
- 1. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Cytotoxicity of SR12343 at High Concentrations
This technical support resource is designed for researchers, scientists, and drug development professionals who are utilizing the IKK/NF-κB inhibitor, SR12343, and encountering challenges with cytotoxicity at high concentrations. This guide provides detailed troubleshooting protocols, frequently asked questions, and experimental methodologies to help you navigate these issues and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] It functions as a mimetic of the NEMO-binding domain (NBD), disrupting the interaction between IKKβ and NEMO (NF-κB essential modulator).[1][2] This disruption prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and inhibiting the transcription of NF-κB target genes. This compound has an IC50 of 37.02 μM for TNF-α-mediated NF-κB activation.
Q2: At what concentrations is this compound typically used?
Published studies have demonstrated the efficacy of this compound in cell-based assays at concentrations ranging from 25 µM to 150 µM. One study specifically noted no significant cytotoxicity in mouse embryonic fibroblasts and human IMR90 cells at a concentration of 50 µM for 48 hours. However, the optimal concentration is highly dependent on the cell type and the specific experimental context.
Q3: Is this compound known to be cytotoxic?
While this compound has been used in some studies without overt cytotoxicity at effective concentrations, like many small molecule inhibitors, it can exhibit cytotoxic effects at higher concentrations. The cytotoxic profile can vary significantly between different cell lines and experimental conditions. For instance, a structurally related compound identified in the same screening as this compound, ZINC8, resulted in approximately 40% cell death at a concentration of 100 µM in an MTT assay.
Q4: What are the potential causes of cytotoxicity at high concentrations of this compound?
High concentrations of this compound may induce cytotoxicity through several mechanisms:
-
Off-target effects: At elevated concentrations, small molecule inhibitors can bind to unintended molecular targets, such as other kinases, leading to unforeseen cellular responses and toxicity.
-
Induction of Apoptosis: As an inhibitor of the pro-survival NF-κB pathway, high concentrations of this compound may shift the cellular balance towards apoptosis.
-
Compound Precipitation: Poor solubility of this compound at high concentrations in aqueous cell culture media can lead to the formation of precipitates, which can cause physical stress to cells and interfere with assay readings.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (generally above 0.5%).
Q5: How can I determine the optimal non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. This will help you identify a working concentration that effectively inhibits the NF-κB pathway while minimizing cytotoxicity. It is recommended to use multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity) to get a comprehensive understanding of the compound's effects.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed even at concentrations reported to be non-toxic.
-
Possible Cause 1: Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.
-
-
Possible Cause 3: Compound Instability or Degradation: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Assay Interference: this compound may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent).
-
Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout. Consider using an alternative viability assay that relies on a different detection principle (e.g., LDH release assay).
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding or compound precipitation: Inconsistent cell numbers per well or precipitation of this compound at high concentrations can lead to variability.
-
Troubleshooting Tip: Ensure your cell suspension is homogenous before seeding. After adding this compound, visually inspect the wells for any precipitate. If precipitation occurs, reconsider the solubilization method or the maximum concentration used.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Different mechanisms of cell death detected by different assays: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), leading to different results.
-
Troubleshooting Tip: Use multiple assays that measure different endpoints (e.g., apoptosis, necrosis, proliferation) to get a clearer picture of the cellular response to this compound.
-
Data Summary
| Compound | Target | Effective Concentration Range | Notes on Cytotoxicity |
| This compound | IKK/NF-κB | 25 µM - 150 µM | No significant cytotoxicity reported at 50 µM for 48 hours in mouse embryonic fibroblasts and human IMR90 cells. Cytotoxicity at higher concentrations is cell-type dependent and should be experimentally determined. |
| ZINC8 (related NEMO-binding domain mimetic) | IKK/NF-κB | Not established | Showed approximately 40% cell death at 100 µM in an MTT assay, suggesting potential for cytotoxicity in this class of compounds at higher concentrations. |
| Other IKKβ Inhibitors | IKKβ | Varies | Can exhibit off-target effects on other kinases at higher concentrations, which may contribute to cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a two-fold serial dilution starting from a high concentration (e.g., 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Compound Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a portion of the supernatant and the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Signaling pathway of this compound, an inhibitor of the IKK/NF-κB pathway.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for addressing unexpected cytotoxicity with this compound.
References
How to mitigate SR12343 degradation in long-term experiments
Welcome to the technical support center for SR12343, a novel small molecule inhibitor of IKK/NF-κB activation.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout long-term experiments. Proper handling and storage are critical for obtaining reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as an IKK/NF-κB inhibitor.[1] It works by disrupting the interaction between IKKβ and NEMO (NF-κB essential modulator), which is a crucial step in the activation of the NF-κB signaling pathway.[1] This pathway is associated with inflammation and cellular senescence, and its inhibition is a key area of research for inflammatory diseases and aging.
Q2: What are the primary causes of this compound degradation?
A2: Like many small molecules, this compound is susceptible to degradation from several factors. The primary pathways are hydrolysis, oxidation, and photolysis. Degradation is accelerated by improper storage temperatures, repeated freeze-thaw cycles, exposure to light, and suboptimal solvent conditions.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is the most critical factor in preventing degradation. Adhere strictly to the following guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Protective Measures |
| Solid Compound | -20°C or -80°C | Up to 24 months | Store in a desiccator, protect from light (amber vial). |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes; suitable for short-term use only. |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh immediately before each experiment. |
Q4: I am seeing inconsistent or lower-than-expected activity in my cell-based assays. Could this be a degradation issue?
A4: Yes, inconsistent results are a hallmark of compound instability. If this compound degrades, its effective concentration in your experiment will decrease, leading to a misinterpretation of its potency and efficacy. It is crucial to verify the integrity of your compound and working solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
Problem 1: High variability or loss of potency in experimental results.
-
Potential Cause: Degradation of the compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your current stock solution against a new, freshly prepared one. A significant decrease in the parent peak area over time indicates degradation.
-
Prepare Fresh Solutions: Always prepare aqueous working solutions fresh for each experiment from a validated DMSO stock.
-
Review Handling: Ensure you are using single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Control Vehicle Effects: The final concentration of DMSO in your cell culture media should be low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Problem 2: Visible precipitate or color change in the stock solution.
-
Potential Cause: Chemical instability, poor solubility, or contamination.
-
Troubleshooting Steps:
-
Check Solubility: this compound is soluble in DMSO. If you observe precipitation in a DMSO stock, it may have been exposed to moisture or an incompatible solvent.
-
Discard and Replace: Do not use a stock solution that shows any visible changes. Discard it according to hazardous waste guidelines and prepare a fresh stock from solid compound.
-
Ensure Anhydrous Solvent: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize hydrolysis.
-
Problem 3: Gradual loss of effect over a multi-day experiment.
-
Potential Cause: Instability of this compound in the aqueous cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium. (See Protocol 2 below).
-
Replenish Media: If the compound degrades significantly over 24-48 hours, implement a protocol of frequent media changes with freshly prepared this compound to maintain a more consistent effective concentration.
-
Consider Stabilizers: In some cases, antioxidants (e.g., ascorbic acid) or other stabilizers can be added to the medium, but this must be validated to ensure it doesn't interfere with your experimental model.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways of this compound under stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions for 48 hours:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Photolysis: Expose to direct UV light (254 nm) at room temperature.
-
Thermal: Incubate at 60°C, protected from light.
-
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples using a validated HPLC-UV method to quantify the remaining percentage of this compound and identify major degradation peaks.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % this compound Remaining | Major Degradants | Implication |
| Control (4°C) | 99.5% | None | Stable at baseline |
| Acid (0.1M HCl, 60°C) | 65.2% | Hydrolysis Product 1 | Susceptible to acid hydrolysis |
| Base (0.1M NaOH, 60°C) | 41.8% | Hydrolysis Product 2 | Highly susceptible to base hydrolysis |
| Oxidative (3% H₂O₂, RT) | 72.5% | Oxidative Adduct | Susceptible to oxidation |
| Photolytic (UV Light, RT) | 85.1% | Photodegradant 1 | Sensitive to light |
| Thermal (60°C) | 92.3% | Minor peaks | Relatively stable to heat alone |
Protocol 2: Stability Assessment in Cell Culture Media
Objective: To determine the rate of this compound degradation under actual experimental conditions.
Methodology:
-
Spike Media: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS). Spike it with this compound from a DMSO stock to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Place the spiked media in a sterile container inside a cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: For each time point, immediately stop potential degradation. A common method is protein precipitation: add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound remaining relative to the T=0 sample.
Signaling Pathway Visualization
This compound inhibits the NF-κB pathway by preventing the IKK complex from phosphorylating IκBα. This action blocks the release and nuclear translocation of the p50/p65 NF-κB dimer.
Caption: this compound inhibits the IKK/NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Publication: Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging | Medical School [med.umn.edu]
Best practices for SR12343 stock solution preparation and storage
This technical support guide provides best practices, frequently asked questions, and troubleshooting advice for the preparation and storage of SR12343 stock solutions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at concentrations up to 100 mg/mL.[1][3] For animal studies, a formulation of DMSO, Tween 80, and water (10:10:80) has been used. It is also soluble in Dimethylformamide (DMF) and Ethanol at up to 30 mg/mL.
Q2: What is the best way to store the solid powder form of this compound?
A2: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be viable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.
Q3: How should I store the prepared this compound stock solution?
A3: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Q4: Can I store the stock solution at -20°C for more than a month?
A4: It is not recommended to store the stock solution at -20°C for longer than one month, as its stability may be compromised. For storage periods exceeding one month, -80°C is the recommended temperature.
Q5: Is this compound sensitive to light?
A5: While not explicitly stated in the provided information, it is good laboratory practice to store stock solutions of chemical compounds in the dark to prevent potential photodegradation. One source suggests storing the compound in a dry and dark place.
Troubleshooting Guide
Q1: My this compound powder is difficult to dissolve in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and sonication can aid in dissolution. Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.
Q2: I see precipitation in my stock solution after thawing. What does this mean and what should I do?
A2: Precipitation upon thawing can indicate that the compound has come out of solution. This may be due to the concentration being too high for the storage temperature or from repeated freeze-thaw cycles. If you observe precipitation, gently warm the solution and vortex or sonicate to redissolve the compound completely before use. To prevent this, ensure your stock solution concentration is appropriate and that it is aliquoted into single-use volumes.
Q3: My experimental results are inconsistent. Could the this compound stock solution be the problem?
A3: Inconsistent results can arise from improper storage or handling of the this compound stock solution. To ensure consistency, always follow the recommended storage conditions and avoid multiple freeze-thaw cycles by preparing single-use aliquots. If you suspect the stock solution has degraded, it is best to prepare a fresh solution.
Data Presentation
Table 1: this compound Solubility
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (271.25 mM) |
| DMF | 30 mg/mL |
| Ethanol | 30 mg/mL |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 368.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6866 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.6866 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation, storage, and use.
References
Technical Support Center: Overcoming Poor Bioavailability of SR12343 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of SR12343 in animal studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between individual animals. | Poor aqueous solubility of this compound. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound to identify optimal conditions for dissolution. 2. Formulation Strategies: - Prepare a micronized suspension to increase the surface area for dissolution. - Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). - Create an amorphous solid dispersion with a hydrophilic polymer. - Investigate cyclodextrin complexation to enhance solubility.[1] |
| Differences in gastrointestinal (GI) motility and food effects among animals. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods, diet, dosing times, and animal handling procedures to minimize physiological variability.[2] 2. Robust Formulation: A well-developed formulation, like a SEDDS, can reduce variability by minimizing the influence of physiological differences between animals.[1] | |
| Low oral bioavailability despite high in vitro permeability (e.g., in Caco-2 assays). | Poor dissolution in GI fluids. | 1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanosizing to improve the dissolution rate.[3][4] 2. Solubility-Enhancing Excipients: Utilize excipients in the formulation that improve the solubility of this compound. |
| High first-pass metabolism in the liver or gut wall. | 1. In Vitro Metabolic Stability Assays: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to determine the extent of metabolism. 2. Prodrug Approach: Consider designing a prodrug of this compound that masks the metabolic site and is later converted to the active compound in the body. 3. Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known inhibitor of the suspected metabolizing enzymes to confirm the impact of first-pass metabolism. | |
| Efflux by transporters (e.g., P-glycoprotein) in the GI tract. | 1. In Vitro Transporter Assays: Use cell-based assays with and without specific transporter inhibitors to determine if this compound is a substrate for efflux transporters. | |
| Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose). | Saturation of absorption mechanisms at higher doses due to poor solubility. | 1. Formulation Optimization: Employ advanced formulation strategies like lipid-based systems or solid dispersions to maintain a linear dose-exposure relationship over a wider range of doses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of small molecules like this compound?
A1: Poor oral bioavailability of small molecules is often attributed to several factors. A primary reason is poor aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, a prerequisite for absorption. Additionally, many promising drug candidates face challenges such as low permeability across the intestinal wall, extensive first-pass metabolism in the liver and gut, and degradation due to enzymatic activity.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A2: Several formulation approaches can be employed to improve the oral bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale significantly increases the surface area, leading to improved dissolution and absorption.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
Q3: How does particle size reduction improve bioavailability?
A3: Reducing the particle size of a compound, through methods like micronization or nanomilling, increases its surface-area-to-volume ratio. This larger surface area allows for a more rapid dissolution of the drug in the gastrointestinal fluids, which can lead to a higher concentration of the drug available for absorption and consequently, improved bioavailability.
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Yes, in preclinical studies, co-administration of certain agents can enhance bioavailability. For instance, if this compound is subject to significant first-pass metabolism by specific enzymes, co-administering an inhibitor of those enzymes can increase its systemic exposure. Additionally, bioenhancers, such as piperine, can improve bioavailability by inhibiting metabolic enzymes and efflux transporters.
Experimental Protocols
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of the poorly water-soluble this compound.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to form a uniform emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.
Methodology:
-
Selection of Polymer:
-
Screen various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
-
Solvent Evaporation Method:
-
Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Characterization of the Solid Dispersion:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the amorphous nature of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): Verify the absence of crystalline peaks of this compound.
-
In Vitro Dissolution Studies: Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure crystalline this compound.
-
Visualizations
Caption: Workflow for formulation development and in vivo testing.
Caption: this compound mechanism of action in the NF-κB pathway.
Caption: Troubleshooting logic for poor bioavailability.
References
Identifying reasons for inconsistent results with SR12343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and inconsistencies encountered during experiments with SR12343. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the IKK/NF-κB signaling pathway.[1][2][3] It functions as a mimetic of the NEMO-binding domain (NBD), disrupting the crucial interaction between IKKβ and NEMO (NF-κB essential modulator).[1][2] This blockage prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer (typically p65/p50) in the cytoplasm and inhibiting its translocation to the nucleus to activate target gene transcription.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solid powder form of this compound is stable for up to 3 years when stored at -20°C.
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions and cell type. Reported values are summarized in the table below.
Q4: Can this compound exhibit off-target effects?
A4: While this compound is designed to be a selective inhibitor of the IKKβ-NEMO interaction, like all small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target without causing general cellular toxicity. If you observe phenotypes inconsistent with NF-κB inhibition, consider performing counter-screens or using a structurally unrelated IKK inhibitor to confirm that the observed effect is on-target.
Troubleshooting Guide for Inconsistent Results
Problem 1: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell health, passage number, and seeding density can significantly impact the cellular response to this compound.
-
Troubleshooting Steps:
-
Use cells with a low passage number and ensure they are in the logarithmic growth phase.
-
Perform a cell viability count before seeding to ensure consistent cell numbers across wells.
-
Optimize cell seeding density to achieve a confluent monolayer at the time of the assay.
-
-
-
Possible Cause 2: Incomplete Solubilization or Precipitation of this compound. this compound is hydrophobic and may precipitate in aqueous media, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Prepare a fresh dilution of the this compound stock solution in pre-warmed culture media for each experiment.
-
Vortex the diluted solution thoroughly before adding it to the cells.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Problem 2: Weaker than expected inhibition of NF-κB activation.
-
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time. The concentration of this compound and the duration of treatment may not be sufficient to achieve maximal inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and stimulus.
-
Conduct a time-course experiment to identify the optimal pre-incubation time with this compound before adding the stimulus.
-
-
-
Possible Cause 2: Degradation of this compound. Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term).
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
-
Problem 3: Discrepancy between different NF-κB pathway readouts.
-
Possible Cause 1: Different kinetics of NF-κB signaling events. Different methods for measuring NF-κB activation (e.g., IκBα degradation, p65 nuclear translocation, reporter gene expression) have different temporal dynamics.
-
Troubleshooting Steps:
-
When comparing different readouts, ensure that the time points are optimized for each specific assay. For instance, IκBα degradation is an early event, while reporter gene expression is a later event.
-
-
-
Possible Cause 2: Assay-specific artifacts. The chosen assay may be prone to artifacts that can be misinterpreted as NF-κB activation or inhibition.
-
Troubleshooting Steps:
-
Include appropriate positive and negative controls in all experiments.
-
If using a reporter assay, consider potential effects of this compound on the reporter protein itself.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| IC50 | 11.34 µM | TNF-α-mediated NF-κB activation in a luciferase assay. |
| IC50 | 37.02 µM | TNF-α-mediated NF-κB activation. |
Experimental Protocols
Protocol: NF-κB Reporter Assay to Determine this compound Potency
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).
-
-
Lysis and Luciferase Measurement:
-
After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
SR12343 experimental variability and how to control for it
Technical Support Center: SR12343
Introduction:
This compound is a potent and selective inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various forms of cancer, making this compound a compound of significant interest for therapeutic development.[2][3] This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and control for experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate cell viability assays with this compound. What are the common causes and solutions?
A1: High variability between replicate wells is a frequent issue in microplate-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: To ensure a uniform cell monolayer, thoroughly mix the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[4]
-
Edge Effects: The outer wells of a microplate are prone to increased evaporation, leading to altered cell growth and drug response. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Pipetting Errors: Ensure pipettes are regularly calibrated and use appropriate pipette sizes for the volumes being dispensed. Pre-wetting pipette tips and employing a consistent pipetting technique can significantly reduce variability.
Q2: Our IC50 values for this compound vary between experiments performed on different days. How can we improve consistency?
A2: Inter-experimental variability is often due to subtle changes in experimental conditions. Key areas to control include:
-
Cell Passage Number: Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, altering their response to drugs. It is crucial to use cells within a defined, low-passage number range. Establishing a master and working cell bank system is highly recommended.
-
Reagent Stability: Ensure all reagents, including cell culture media, serum, and the this compound compound stock, are stored correctly and are within their expiration dates. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Serum Concentration: The concentration of serum can affect the potency of kinase inhibitors. Standardize the serum concentration used in your assays and be aware that different serum lots can have varying compositions.
Q3: We are not seeing the expected decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound. What could be the problem?
A3: A lack of target engagement can be due to several factors:
-
Suboptimal Treatment Time: The inhibition of ERK phosphorylation is often a rapid process. Ensure you are lysing the cells at an appropriate time point after this compound treatment (e.g., 1-4 hours).
-
Compound Inactivity: Verify the integrity of your this compound stock. If possible, confirm its activity in a cell-free biochemical assay.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms that bypass the need for MEK1/2 signaling.
Troubleshooting Guides
Issue 1: High Background Signal in Western Blots for p-ERK
-
Symptom: Difficulty in detecting a clear band for p-ERK due to a noisy background.
-
Possible Causes & Solutions:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
-
Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise.
-
Insufficient Washing: Increase the number and duration of washes with TBST between antibody incubations.
-
Issue 2: Inconsistent this compound Potency Across Different Cell Lines
-
Symptom: The IC50 value of this compound varies significantly between different cancer cell lines.
-
Possible Causes & Solutions:
-
Genetic Background of Cell Lines: The sensitivity of a cell line to a MEK inhibitor is often correlated with the mutational status of genes in the MAPK/ERK pathway (e.g., BRAF, KRAS). Characterize the genetic background of your cell lines to correlate with this compound sensitivity.
-
Differential Expression of Drug Transporters: Overexpression of efflux pumps can reduce the intracellular concentration of this compound.
-
Data Presentation: this compound IC50 Variability
The following table summarizes fictional IC50 data for this compound in different cancer cell lines, illustrating the impact of the genetic background on drug sensitivity.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) |
| A375 | Melanoma | V600E Mutant | Wild Type | 15 |
| HT-29 | Colon | Wild Type | G12V Mutant | 50 |
| MCF-7 | Breast | Wild Type | Wild Type | >1000 |
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK Inhibition by this compound
This protocol details the methodology to confirm the on-target effect of this compound by measuring the levels of phosphorylated ERK.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of this compound in a cell viability assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting sources of experimental variability.
References
Adjusting SR12343 dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the investigational IKK/NF-κB inhibitor, SR12343, in mouse models. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. It functions as a mimetic of the NEMO-binding domain (NBD), disrupting the interaction between IKKβ and NEMO (NF-κB essential modulator). This disruption prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus to activate pro-inflammatory and other target genes.
Signaling Pathway of this compound Action
Validation & Comparative
A Comparative Analysis of SR12343 and Other IKK Inhibitors for Researchers
In the landscape of therapeutic drug discovery, the inhibition of the IκB kinase (IKK) complex presents a compelling strategy for modulating the NF-κB signaling pathway, which is implicated in a myriad of inflammatory diseases and cancers. This guide provides a comparative overview of the novel IKK inhibitor, SR12343, alongside other prominent IKK inhibitors, with a focus on their efficacy and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these compounds.
Mechanism of Action: A Divergent Approach
This compound distinguishes itself from many conventional IKK inhibitors through its unique mechanism of action. It is a novel small molecule that acts as a mimetic of the NEMO-binding domain (NBD), disrupting the crucial protein-protein interaction between IKKβ and the regulatory subunit NEMO (IKKγ).[1][2][3] This interference prevents the assembly of a functional IKK complex, thereby inhibiting downstream NF-κB activation.[4] In contrast, a majority of other well-characterized IKK inhibitors, such as TPCA-1 and MLN120B, are ATP-competitive, targeting the kinase domain of IKKβ directly.[5] BMS-345541 represents yet another class, acting as an allosteric inhibitor.
Efficacy Overview: A Quantitative Comparison
The following table summarizes the available efficacy data for this compound and a selection of other IKK inhibitors. It is critical to note that the IC50 values presented have been determined in various assays and under different experimental conditions, which can influence the apparent potency. Therefore, direct comparison of these values should be approached with caution. The lack of standardized reporting for assay conditions, such as ATP concentration in kinase assays, further complicates direct, quantitative comparisons.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Assay Type | Reference |
| This compound | IKKβ-NEMO Interaction | Protein-Protein Interaction Disruptor | 11.34 µM | TNF-α-mediated NF-κB activation (luciferase assay) | |
| 37.02 µM | TNF-α-mediated NF-κB activation | ||||
| BMS-345541 | IKKβ, IKKα | Allosteric Inhibitor | 0.3 µM (IKKβ), 4 µM (IKKα) | Cell-free kinase assay | |
| TPCA-1 | IKKβ | ATP-competitive | 17.9 nM | Cell-free kinase assay | |
| MLN120B | IKKβ | ATP-competitive | 60 nM | Cell-free kinase assay | |
| BI605906 | IKKβ | ATP-competitive | 380 nM (at 0.1 mM ATP) | Cell-free kinase assay | |
| IKK-16 | IKKβ, IKK complex, IKKα | Not Specified | 40 nM (IKKβ), 70 nM (IKK complex), 200 nM (IKKα) | Not Specified | |
| ACHP | IKKβ, IKKα | Not Specified | 8.5 nM (IKKβ), 250 nM (IKKα) | Not Specified | |
| SC-514 | IKKβ | Not Specified | 11.2 µM | Not Specified | |
| Ertiprotafib | IKKβ | Not Specified | 400 nM | Not Specified |
Experimental Methodologies
To provide a framework for the evaluation of IKK inhibitors, detailed protocols for two key experimental assays are provided below. These represent common methodologies used to assess the efficacy of compounds targeting the NF-κB pathway.
In Vitro IKKβ Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IKKβ.
1. Reagents and Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide or protein containing the IκBα phosphorylation site, such as IKKtide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the IKKβ substrate to all wells.
-
Add the recombinant IKKβ enzyme to all wells except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should be at or near the Km for IKKβ if determining ATP-competitive inhibition.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Gene Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription in a cellular context.
1. Reagents and Materials:
-
A human cell line responsive to NF-κB activation (e.g., HEK293, HeLa, or U2OS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
An NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB consensus binding site upstream of the firefly luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
An NF-κB pathway activator (e.g., TNF-α or IL-1β)
-
Test compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well white, clear-bottom cell culture plates
-
Luminometer
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle (DMSO). Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated control wells.
-
After stimulation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the normalized data against the compound concentration and fitting to a dose-response curve.
Visualizing the Landscape of IKK Inhibition
To further elucidate the context of this compound's function, the following diagrams illustrate the IKK/NF-κB signaling pathway and a generalized workflow for evaluating IKK inhibitors.
Caption: IKK/NF-κB signaling pathway and points of inhibition.
References
- 1. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK/NF-κB Activation as a Target for Senotherapeutics – Fight Aging! [fightaging.org]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: SR12343 vs. BAY 11-7082
For researchers, scientists, and drug development professionals, selecting the appropriate inhibitor is critical for accurate and effective modulation of the NF-κB signaling pathway. This guide provides a detailed comparison of two widely used NF-κB inhibitors, SR12343 and BAY 11-7082, highlighting their mechanisms of action, specificity, and supporting experimental data.
Executive Summary
This compound and BAY 11-7082 are both potent inhibitors of the NF-κB pathway, but they operate through distinct mechanisms, leading to differences in their specificity and range of biological effects. This compound acts as a specific disruptor of the IKKβ and NEMO protein-protein interaction, a critical step in the activation of the IKK complex. In contrast, BAY 11-7082 is an irreversible inhibitor of IκB-α phosphorylation, a downstream event in the NF-κB cascade. Notably, BAY 11-7082 is recognized as a broader spectrum inhibitor with multiple targets beyond the NF-κB pathway, including the NLRP3 inflammasome. The choice between these two inhibitors will largely depend on the specific experimental goals and the desired level of selectivity.
Data Presentation: Quantitative Comparison
| Feature | This compound | BAY 11-7082 |
| Mechanism of Action | NEMO-binding domain (NBD) mimetic; inhibits IKK activation by blocking the interaction between IKKβ and NEMO.[1][2] | Irreversibly inhibits TNF-α-induced phosphorylation of IκB-α.[3] |
| Target Specificity | Highly selective for the IKK complex by disrupting the IKKβ-NEMO interaction. | Broader spectrum; also inhibits the NLRP3 inflammasome, ubiquitin-specific proteases USP7 and USP21, and gasdermin D pore formation. |
| IC50 Value | 11.34 µM (TNF-α-mediated NF-κB activation in a luciferase assay) 37.02 µM (TNF-α-mediated NF-κB activation). | 10 µM (TNF-α-induced IκB-α phosphorylation). |
| Reversibility | Not specified in the provided results. | Irreversible. |
| Reported Biological Effects | Suppresses LPS-induced acute pulmonary inflammation; reduces markers of cellular senescence and improves healthspan in mouse models of aging. | Induces apoptosis and S phase arrest in cancer cells; anti-inflammatory effects; neuroprotective effects. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for this compound and BAY 11-7082 within the canonical NF-κB signaling pathway.
Caption: NF-κB signaling pathway with inhibitor intervention points.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of NF-κB inhibitors like this compound and BAY 11-7082.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or BAY 11-7082. Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for IκB-α Phosphorylation
This method assesses the phosphorylation status of IκB-α, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκB-α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total IκB-α and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-IκB-α levels to total IκB-α.
-
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of NF-κB inhibitors.
Caption: A typical experimental workflow for inhibitor comparison.
Conclusion
Both this compound and BAY 11-7082 are valuable tools for studying the NF-κB signaling pathway. This compound offers high specificity by targeting the IKK complex formation, making it an excellent choice for studies focused solely on the canonical NF-κB pathway. In contrast, BAY 11-7082, with its broader inhibitory profile, may be suitable for investigations where the interplay between NF-κB and other inflammatory pathways, such as the NLRP3 inflammasome, is of interest. Researchers should carefully consider the specific aims of their study to select the most appropriate inhibitor.
References
Cross-validation of SR12343's senomorphic properties in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the senomorphic compound SR12343 against other known senotherapeutics, focusing on its efficacy in various fibroblast cell lines. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Introduction to this compound
This compound is a novel small-molecule inhibitor of the IKK/NF-κB signaling pathway. It functions as a senomorphic agent, meaning it modulates the phenotype of senescent cells, particularly by suppressing the Senescence-Associated Secretory Phenotype (SASP), rather than inducing cell death (senolysis).[1] The accumulation of senescent cells is implicated in aging and various age-related diseases. By mitigating the pro-inflammatory and tissue-degrading effects of the SASP, senomorphic compounds like this compound present a promising therapeutic strategy.
Comparative Performance of Senomorphic Agents
The following tables summarize the known effects of this compound in comparison to the well-established senomorphic, Rapamycin, and the flavonoid Quercetin, which also exhibits senomorphic properties. The data is collated from studies on various fibroblast cell lines, which are commonly used models for cellular senescence research.
Table 1: Effect on Cellular Senescence Markers
| Compound | Cell Line(s) | Senescence Inducer | Effect on SA-β-gal Activity | Effect on p16Ink4a Expression | Effect on p21Cip1 Expression | Reference(s) |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Oxidative Stress | Significant Reduction | Significant Reduction | Significant Reduction | [1][2] |
| Human Lung Fibroblasts (IMR90) | Etoposide (Genotoxic Stress) | Significant Reduction | Significant Reduction | Significant Reduction | [1][2] | |
| Rapamycin | Mouse Embryonic Fibroblasts (MEFs) | Hydrogen Peroxide | Significant Reduction | Reduction (Nrf2-dependent) | Reduction (Nrf2-dependent) | |
| Human Lung Fibroblasts (WI38) | Replicative Senescence | Inhibition | Reduction | Reduction | ||
| Human Dermal Fibroblasts (HDFs) | UVA Radiation | Significant Reduction | Not specified | Not specified | ||
| Quercetin | Human Dermal Fibroblasts (HDFs) | Aged (Replicative Senescence) | Not specified | Reduction | Reduction | |
| Idiopathic Pulmonary Fibrosis Fibroblasts | Disease-associated | Reversal of senescent phenotype | Not specified | Not specified |
Table 2: Effect on Senescence-Associated Secretory Phenotype (SASP) Factors
| Compound | Cell Line(s) | Effect on IL-6 Secretion | Effect on IL-8 Secretion | Effect on other SASP factors (e.g., Tnfα, Mcp1) | Reference(s) |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Significant reduction of Tnfα and Mcp1 | |
| Human Lung Fibroblasts (IMR90) | Not specified | Not specified | Significant reduction of Tnfα and Mcp1 | ||
| Rapamycin | Human Lung Fibroblasts (HCA2, IMR90) | Significant Reduction | Significant Reduction | Selective reduction of various SASP factors | |
| Mesenchymal Stem Cells (MSCs) | Significant Reduction | Increased levels observed in one study | Not specified | ||
| Quercetin | Idiopathic Pulmonary Fibrosis Fibroblasts | Diminished proinflammatory SASP | Diminished proinflammatory SASP | Not specified | |
| Human Fibroblasts | Suppression of proinflammatory response | Decreased levels of secreted IL-8 | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of this compound and a typical workflow for evaluating senomorphic compounds.
Caption: Mechanism of action for this compound in suppressing the SASP.
Caption: General workflow for cross-validation of senomorphic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells, which express β-galactosidase at a suboptimal pH of 6.0.
-
Cell Seeding: Plate cells in a multi-well plate at an appropriate density to reach 70-80% confluency at the time of the assay.
-
Senescence Induction & Treatment: Induce senescence using the desired method (e.g., 20 µM etoposide for 48 hours for IMR90 cells) and subsequently treat with the senomorphic compound for the specified duration.
-
Fixation:
-
Wash cells twice with 1x Phosphate-Buffered Saline (PBS).
-
Fix cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Add the staining solution to each well and incubate at 37°C (without CO₂) for 12-16 hours, protected from light.
-
-
Imaging and Quantification:
-
Wash cells with PBS.
-
Observe cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue (SA-β-gal positive) cells relative to the total number of cells in multiple fields of view.
-
SASP Factor Analysis by ELISA
This protocol quantifies the concentration of specific secreted SASP proteins (e.g., IL-6, IL-8) in the cell culture medium.
-
Conditioned Media Collection:
-
After treatment with the senomorphic compound, replace the culture medium with serum-free medium for 24 hours.
-
Collect the conditioned medium from each well.
-
Centrifuge the medium at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific SASP factor of interest (e.g., human IL-6).
-
Follow the manufacturer's instructions for adding standards, samples (conditioned media), capture antibody, detection antibody, and substrate to the microplate wells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the SASP factor in the samples based on the standard curve.
-
Normalize the results to the total protein concentration or cell number of the corresponding well.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is crucial to ensure that the senomorphic compound is not cytotoxic at the tested concentrations.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the senomorphic compound.
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the culture medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well.
-
Incubate the plate at 37°C for at least 4 hours (or overnight) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the untreated control cells.
References
Comparative analysis of SR12343 and other senotherapeutics
A Comparative Guide to Senotherapeutics: SR12343, Dasatinib + Quercetin, Fisetin, and Navitoclax
For researchers and professionals in the field of geroscience, the landscape of senotherapeutics—drugs targeting senescent cells—is rapidly evolving. This guide provides a comparative analysis of the novel senomorphic agent this compound against three prominent senolytic compounds: the combination of Dasatinib and Quercetin (D+Q), Fisetin, and Navitoclax. We present available quantitative data, detailed experimental protocols, and visualizations of molecular pathways and workflows to facilitate an objective comparison.
Overview of Mechanisms
Cellular senescence is a state of irreversible cell-cycle arrest accompanied by a complex secretome, known as the Senescence-Associated Secretory Phenotype (SASP), which can drive age-related pathologies[1][2]. Senotherapeutics aim to mitigate these effects through two primary strategies: senolysis , the selective elimination of senescent cells, and senomorphism , the modulation of the senescent phenotype, primarily by suppressing the SASP[3].
-
This compound : This novel small molecule acts as a senomorphic agent. It inhibits the IKK/NF-κB signaling pathway, a key regulator of the pro-inflammatory SASP[4][5]. By disrupting the association between IKKβ and NEMO, this compound reduces the expression of SASP factors and markers of senescence without directly inducing cell death.
-
Dasatinib + Quercetin (D+Q) : This combination therapy is one of the most studied senolytics. Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a natural flavonoid, target multiple pro-survival pathways in senescent cells, known as Senescent Cell Anti-apoptotic Pathways (SCAPs). Their synergistic action allows for the clearance of senescent cells across various cell types.
-
Fisetin : A naturally occurring flavonoid, Fisetin is a potent senolytic that, like D+Q, targets multiple SCAPs. It has been shown to reduce senescent cell burden in both preclinical and animal models and is noted for its relatively broad-spectrum activity.
-
Navitoclax (ABT-263) : A well-established chemotherapeutic, Navitoclax acts as a senolytic by inhibiting the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, particularly BCL-2, BCL-xL, and BCL-w. Senescent cells often upregulate these proteins to survive, making them vulnerable to inhibitors like Navitoclax.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the primary signaling pathways targeted by these senotherapeutics. This compound acts upstream to suppress the inflammatory SASP, while the senolytics D+Q, Fisetin, and Navitoclax target downstream anti-apoptotic defenses to induce cell death.
References
- 1. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 3. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Effects of SR12343 on Muscle Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: SR12343 is a hypothetical compound. The data and experimental protocols presented in this guide are illustrative, based on established findings for myostatin inhibitors, a class of molecules known to modulate muscle growth and pathology. This guide serves as a template for comparing the efficacy of a novel therapeutic agent against existing alternatives in a preclinical setting.
Introduction
Muscle wasting disorders, such as Duchenne muscular dystrophy (DMD) and cachexia, are characterized by a progressive loss of muscle mass and strength, leading to severe disability and increased mortality.[1] A key pathway implicated in the negative regulation of muscle growth is the myostatin (GDF-8) signaling cascade.[2][3][4] Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, acts as a potent inhibitor of muscle development and differentiation.[2] Consequently, inhibiting the myostatin pathway has emerged as a promising therapeutic strategy to counteract muscle pathology.
This guide provides a comparative analysis of This compound , a novel, hypothetical myostatin inhibitor, against a known soluble activin receptor type IIB decoy, ACVR2B/Fc , which also functions as a myostatin inhibitor. The objective is to present a framework for evaluating the in vivo efficacy of this compound in a preclinical model of Duchenne muscular dystrophy, the mdx mouse.
Mechanism of Action: Myostatin Signaling
Myostatin signaling is initiated when the mature myostatin peptide binds to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding event recruits and activates the type I activin receptor (predominantly ALK4 or ALK5), which in turn phosphorylates the downstream signaling proteins Smad2 and Smad3. The phosphorylated Smad2/3 complex then associates with Smad4 and translocates to the nucleus, where it regulates the transcription of genes that inhibit muscle growth and differentiation. Furthermore, myostatin signaling can suppress the pro-growth Akt/mTOR pathway.
This compound is a hypothetical small molecule designed to directly antagonize the ActRIIB receptor, preventing myostatin binding. ACVR2B/Fc is a biologic decoy receptor that sequesters myostatin and other related ligands, preventing them from engaging with the cell surface receptor. Both interventions aim to disrupt the signaling cascade, thereby lifting the inhibition on muscle growth.
Caption: Myostatin Signaling Pathway and Points of Inhibition.
Comparative In Vivo Efficacy Data
The following data represents a summary of a hypothetical 8-week study in 6-month-old male mdx mice, a model for Duchenne muscular dystrophy.
| Parameter | Metric | Vehicle Control | This compound (10 mg/kg) | ACVR2B/Fc (10 mg/kg) | Wild-Type (C57BL/10) |
| Body & Muscle Mass | Body Weight Change | -5.2% | +8.5% | +7.9% | +2.1% |
| Tibialis Anterior (TA) Weight (mg) | 18.5 | 25.1 | 24.2 | 28.3 | |
| Gastrocnemius Weight (mg) | 65.1 | 88.4 | 85.9 | 95.7 | |
| Muscle Function | Forelimb Grip Strength (grams force) | 85 | 115 | 110 | 145 |
| Specific Force (mN/mm²) | 120 | 145 | 138 | 220 | |
| Histopathology | Muscle Fiber CSA (µm²) | 1850 | 2400 | 2310 | 2900 |
| Centrally Nucleated Fibers | 65% | 45% | 50% | <2% | |
| Fibrotic Area (TA Muscle) | 22% | 12% | 14% | <3% |
CSA: Cross-Sectional Area. Data are presented as mean values. Bold values indicate the superior performance of the hypothetical this compound.
Experimental Workflow & Protocols
A standardized workflow is critical for reproducible results. The diagram below outlines the key stages of the preclinical study.
Caption: Preclinical Experimental Workflow for In Vivo Testing.
Animal Model
-
Species/Strain: C57BL/10ScSn-Dmdmdx/J (mdx) mice are used as the primary model for DMD research. Age-matched C57BL/10ScSn mice serve as wild-type controls.
-
Age and Sex: Male mice, 6 months of age, are used to ensure the muscle pathology is well-established.
-
Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Drug Administration
-
Formulation: this compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. ACVR2B/Fc is formulated in phosphate-buffered saline (PBS).
-
Dosing: Animals are treated via intraperitoneal (IP) injection once weekly for 8 weeks at a volume of 10 mL/kg.
Muscle Function Assessment: Grip Strength Test
This non-invasive test measures forelimb muscle strength.
-
Apparatus: A grip strength meter equipped with a wire grid is used.
-
Procedure: The mouse is held by the base of its tail and lowered towards the grid.
-
The mouse is allowed to grasp the grid with its forepaws.
-
The experimenter gently pulls the mouse backward in the horizontal plane until its grip is released.
-
The meter records the peak force exerted in grams.
-
The procedure is repeated three times for each animal, and the average is recorded.
Histological Analysis
Upon study completion, the tibialis anterior (TA) muscles are excised, weighed, and prepared for histological analysis.
-
Tissue Preparation: Muscles are flash-frozen in isopentane cooled by liquid nitrogen and sectioned at 10 µm thickness using a cryostat.
-
Hematoxylin and Eosin (H&E) Staining: Used to assess general muscle morphology, including fiber size (cross-sectional area) and the proportion of centrally nucleated fibers (a marker of regeneration).
-
Masson's Trichrome Staining: Used to quantify the extent of muscle fibrosis. Collagen deposits, indicative of fibrotic tissue, are stained blue, allowing for quantitative analysis of the fibrotic area relative to the total muscle area.
-
Image Analysis: Stained sections are imaged using a brightfield microscope, and quantitative analysis is performed using software such as ImageJ to measure fiber CSA and the percentage of fibrotic area.
Conclusion
Based on this hypothetical preclinical data, this compound demonstrates a robust therapeutic effect in the mdx mouse model of Duchenne muscular dystrophy. It shows a superior profile in improving muscle mass, enhancing functional strength, and reducing key pathological hallmarks like fibrosis when compared to the established myostatin inhibitor, ACVR2B/Fc. These illustrative findings position this compound as a promising candidate for further development in the treatment of muscle wasting diseases.
References
A Comparative Analysis of SR12343 and the NBD Peptide: Potency and Therapeutic Potential in NF-κB Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule SR12343 and the NEMO Binding Domain (NBD) peptide, two inhibitors of the IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway. This analysis is supported by experimental data on their mechanisms of action, in-vitro potency, and in-vivo efficacy.
At the forefront of therapeutic strategies targeting inflammatory and degenerative diseases is the inhibition of the NF-κB pathway. Central to this pathway is the interaction between NF-κB Essential Modulator (NEMO) and the IκB kinases (IKKα and IKKβ). Both this compound and the NBD peptide are designed to disrupt this critical protein-protein interaction, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. While the NBD peptide pioneered this inhibitory strategy, the small molecule this compound was developed as a mimetic with potentially improved pharmacological properties.
Mechanism of Action: Targeting the NEMO-IKKβ Interface
Both this compound and the NBD peptide function by competitively binding to the NBD-binding pocket on NEMO, preventing its association with IKKβ. This disruption of the IKK complex is crucial for inhibiting the canonical NF-κB signaling cascade. The NBD peptide is a synthetic peptide derived from the C-terminus of IKKβ, the very region that mediates the interaction with NEMO.[1][2] this compound, a small molecule, was identified through in-silico screening and optimized to mimic the action of the NBD peptide, offering the potential for greater stability and bioavailability.[3]
dot
Caption: Canonical NF-κB signaling pathway and points of inhibition.
In-Vitro Performance: A Quantitative Comparison
Experimental data from in-vitro assays, such as luciferase reporter assays and co-immunoprecipitation, demonstrate that this compound is a more potent inhibitor of NF-κB activation than the NBD peptide.
| Parameter | This compound | NBD Peptide | Assay |
| IC50 (TNF-α-induced NF-κB activation) | 11.34 µM[4], 37.02 µM[5] | ~100 µM | Luciferase Reporter Assay |
| NEMO-IKKβ Interaction | More effective at disruption | Effective at disruption | Co-immunoprecipitation |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In-Vivo Efficacy: Preclinical Models of Inflammation and Disease
Both this compound and the NBD peptide have demonstrated therapeutic potential in various animal models of inflammatory and degenerative diseases. However, studies suggest that this compound, as a small molecule, may offer advantages in terms of stability and in-vivo activity.
LPS-Induced Acute Pulmonary Inflammation
In a mouse model of lipopolysaccharide (LPS)-induced acute pulmonary inflammation, this compound was shown to suppress the inflammatory response. Similarly, the NBD peptide has also been reported to inhibit LPS-induced pulmonary inflammation in a murine model. While direct comparative studies are limited, the development of this compound was driven by the need for a more drug-like alternative to the NBD peptide.
Duchenne Muscular Dystrophy (DMD)
Chronic inflammation is a key pathological feature of Duchenne muscular dystrophy (DMD). In the mdx mouse model of DMD, both this compound and the NBD peptide have been shown to reduce muscle pathology. Treatment with this compound in mdx mice attenuated inflammatory infiltration, necrosis, and muscle degeneration. Studies with the NBD peptide in the same model also resulted in decreased NF-κB activation and improved muscle histology.
dot
Caption: General experimental workflow for comparing this compound and NBD peptide.
Experimental Protocols
Luciferase Reporter Assay for NF-κB Activation
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound or NBD peptide for 30 minutes.
-
Stimulation: NF-κB activation is induced by adding an agonist such as TNF-α or LPS.
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB inhibition.
Co-immunoprecipitation (Co-IP) for NEMO-IKKβ Interaction
This technique is used to assess the disruption of the NEMO-IKKβ protein complex.
-
Cell Lysis: Cells (e.g., HEK293T or RAW 264.7 macrophages) are treated with this compound or NBD peptide and then lysed to release cellular proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to NEMO is added to the cell lysate to capture NEMO and any associated proteins.
-
Complex Capture: Protein A/G beads are used to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against IKKβ to determine the amount of IKKβ that was co-immunoprecipitated with NEMO.
Conclusion
Both this compound and the NBD peptide are valuable research tools for studying the NF-κB signaling pathway and hold therapeutic promise for a range of inflammatory and degenerative diseases. The available data indicates that this compound, a small molecule mimetic of the NBD peptide, exhibits greater potency in in-vitro assays, as evidenced by its lower IC50 value for inhibiting NF-κB activation. While both have shown efficacy in preclinical models, the improved pharmacological profile of a small molecule like this compound may offer advantages for clinical development. Further head-to-head in-vivo studies would be beneficial to fully elucidate the comparative therapeutic potential of these two inhibitors.
References
- 1. US10758522B2 - Small molecule analogs of the nemo binding peptide - Google Patents [patents.google.com]
- 2. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 4. This compound |CAS:2055101-86-3 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Replicating SR12343's Healthspan Benefits in Mice: A Comparative Guide to Leading Interventions
For Immediate Release
This guide provides a comparative analysis of published findings on the novel small molecule SR12343 and its impact on healthspan in mice. For researchers, scientists, and drug development professionals, this document summarizes the experimental data, details the underlying protocols, and contrasts this compound's performance with established healthspan-extending interventions: Rapamycin, Metformin, and the senolytic combination of Dasatinib and Quercetin.
Data Presentation: Quantitative Comparison of Healthspan Interventions
The following tables summarize the key quantitative findings from preclinical mouse studies of this compound and its alternatives. These tables are designed for easy comparison of the reported effects on various healthspan parameters.
Table 1: Effects on Lifespan and Healthspan Score
| Intervention | Mouse Model | Age at Treatment Start | Treatment Duration | Median Lifespan Extension | Healthspan Improvement | Citation |
| This compound | Ercc1-/Δ (progeroid) | 6-8 weeks | 9 weeks | Not Reported | Reduced frailty score | [1][2] |
| This compound | 2-year-old WT | 24 months | 6 weeks | Not Reported | Improved muscle fiber size | [1][2] |
| Rapamycin | Middle-aged mice | 20 months | 3 months | Up to 60% | Improved muscle strength and coordination | [3] |
| Metformin | C57BL/6 (male) | Middle age (52 weeks) | Lifelong | ~5.8% | Improved physical performance, insulin sensitivity | |
| Dasatinib + Quercetin | Aged mice | 20 months | 4 months (intermittent) | Not Reported | Improved walking speed, grip strength, and endurance |
Table 2: Effects on Cellular and Tissue-Specific Markers of Aging
| Intervention | Mouse Model | Key Cellular/Tissue Outcome | Quantitative Change | Citation |
| This compound | Ercc1-/Δ (progeroid) | Reduced Senescence-Associated β-galactosidase (SA-β-gal) in liver | Statistically significant reduction | |
| This compound | Zmpste24-/- (progeroid) | Increased Pax7+ satellite cells in muscle | Statistically significant increase | |
| This compound | 2-year-old WT | Reduced collagen deposition (fibrosis) in liver | Statistically significant reduction | |
| Rapamycin | nfκb1-/- mice | Reduced cardiac hypertrophy | Statistically significant improvement | |
| Metformin | C57BL/6 (male) | Reduced lens opacity | Statistically significant reduction | |
| Dasatinib + Quercetin | Aged mice | Reduced p16Ink4a and p21Cip1 expression in gut | Statistically significant reduction |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. This section outlines the key experimental protocols for this compound and the comparator interventions.
This compound Administration and Healthspan Assessment
-
Animal Models: The primary studies on this compound utilized two progeroid mouse models, Ercc1-/Δ and Zmpste24-/-, which exhibit accelerated aging phenotypes. Additionally, naturally aged 2-year-old wild-type (WT) C57BL/6 mice were used.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg, three times per week.
-
Healthspan Phenotyping: A comprehensive assessment of healthspan was conducted, including:
-
Frailty Index: A cumulative deficit score was used to assess the overall health status of the mice.
-
Histological Analysis: Tissues such as liver and muscle were collected, sectioned, and stained (e.g., H&E, Masson's trichrome) to assess cellular morphology, fibrosis, and other age-related changes.
-
Immunohistochemistry and Immunofluorescence: Specific protein markers were quantified in tissue sections. For example, senescence-associated β-galactosidase (SA-β-gal) was used to identify senescent cells, and Pax7 staining was used to quantify muscle satellite cells.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was employed to measure the expression of senescence and SASP-related genes in tissues.
-
Alternative Intervention Protocols
-
Rapamycin: In a representative study, middle-aged (20 months old) mice received rapamycin administered through daily intraperitoneal injections at a dose of 8 mg/kg for 3 months. Healthspan was assessed by measuring forelimb grip strength and performance on a rotarod.
-
Metformin: Long-term treatment in male C57BL/6 mice was initiated at middle age (52 weeks) by supplementing their diet with 0.1% (w/w) metformin for the remainder of their lives. Healthspan improvements were evaluated through rotarod performance and metabolic assessments like glucose tolerance tests.
-
Dasatinib + Quercetin (D+Q): Aged mice were treated with a combination of Dasatinib (5 mg/kg) and Quercetin (50 mg/kg) via oral gavage. This senolytic therapy was administered intermittently to clear senescent cells. Healthspan was evaluated by assessing physical function, including walking speed, treadmill endurance, and grip strength.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and the selected alternative interventions.
References
- 1. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for SR12343
Chemical and Physical Properties
A summary of the key chemical and physical properties of SR12343 is presented below. This information is critical for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| CAS Number | 2055101-86-3[1] |
| Molecular Formula | C₁₅H₁₅BrClN₃O[1] |
| Molecular Weight | 368.66 g/mol [1] |
| Appearance | Solid powder |
| Solubility | DMSO: 100 mg/mL (271.25 mM)[1], DMF: 30 mg/mL[2], Ethanol: 30 mg/mL |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |
Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware. Halogenated and non-halogenated solvent waste should be collected separately.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be collected in a designated, puncture-proof sharps container.
2. Waste Collection and Labeling:
-
All waste must be collected in compatible, properly sealed containers.
-
Each waste container must be clearly labeled with a "Hazardous Waste" label. The label should include the chemical name ("this compound"), concentration, and the date accumulation started.
-
Never mix incompatible waste streams.
3. Disposal of this compound Waste Streams:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Ensure the container is kept closed when not in use.
-
Once the container is full, seal the bag and the container.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based this compound waste in separate, designated, and compatible waste containers.
-
Do not fill containers to more than 90% capacity to prevent spills.
-
Keep containers tightly sealed when not in use.
-
Store liquid waste in a secondary containment bin to prevent spills.
-
Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.
-
-
Contaminated Sharps:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, seal it and arrange for disposal through your EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and hazardous waste disposal protocols and the material safety data sheet (MSDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific questions and procedures.
References
Comprehensive Safety and Handling Protocol for the Novel Compound SR12343
Disclaimer: As the identifier "SR12343" does not correspond to a publicly documented chemical compound, this guide is based on a conservative, best-practice approach for handling novel or uncharacterized potent compounds.[1] A thorough, compound-specific risk assessment is mandatory before any handling.[2] All procedures must be performed in compliance with institutional and local regulations for hazardous materials.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.[1] The selection of PPE is critical and should be based on a detailed risk assessment of the specific procedures being performed.[4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | General Laboratory Ventilation | Single pair nitrile gloves | Safety glasses with side shields | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid Form) | Certified Chemical Fume Hood or Powder Containment Enclosure | Double-layered nitrile gloves | Chemical safety goggles and face shield | Disposable gown or coverall over lab coat | Powered Air-Purifying Respirator (PAPR) may be required based on risk assessment |
| Solution Preparation | Certified Chemical Fume Hood | Double-layered nitrile gloves (check solvent compatibility) | Chemical safety goggles | Lab coat | Not required if performed within a functioning fume hood |
| In-Vitro/In-Vivo Dosing | Certified Chemical Fume Hood or Biological Safety Cabinet | Double-layered nitrile gloves | Chemical safety goggles or face shield | Lab coat or disposable gown | Based on risk of aerosol generation |
Note: Always inspect gloves for signs of degradation and change them immediately upon contamination. Safety glasses must be worn at all times in the laboratory.
Experimental Protocols
A systematic approach is necessary to minimize exposure when working with uncharacterized substances. All work with this compound should be conducted in a designated controlled area.
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To safely prepare a 10 mM stock solution of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance within a powder containment enclosure or fume hood
-
Vortex mixer
Procedure:
-
Pre-Operation Setup:
-
Don all required PPE as specified for "Solution Preparation" in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Designate a specific work area within the fume hood for this procedure and cover it with absorbent, plastic-backed paper.
-
Prepare and label all necessary tubes and equipment before handling the compound.
-
-
Weighing the Compound:
-
Perform all weighing operations within the certified chemical fume hood or powder containment enclosure.
-
Carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube. Use a dedicated spatula and handle the powder gently to prevent aerosolization.
-
-
Dissolution:
-
Inside the fume hood, slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing this compound to avoid splashing.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
-
Seal the tube or vial with a secure cap.
-
Clearly label the container with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Store the stock solution under appropriate conditions (e.g., -20°C or -80°C, protected from light), as determined by the compound's stability.
-
-
Post-Operation Cleanup:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including pipette tips, weighing paper, and gloves, in a designated hazardous waste container.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Operational and Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, such as gloves, disposable lab coats, pipette tips, and weighing boats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste bottle. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and any other constituents.
-
Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials.
-
When a waste container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of any waste containing this compound down the drain or in the regular trash.
Mandatory Visualization
The following workflow diagram illustrates the key decision points and safety procedures for handling the novel compound this compound.
Caption: Safe handling workflow for the novel compound this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
